molecular formula C8H10ClN3 B1365390 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine CAS No. 33852-01-6

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1365390
CAS No.: 33852-01-6
M. Wt: 183.64 g/mol
InChI Key: ZJLJJVGPLBMEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLJJVGPLBMEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440694
Record name 4-chloro-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33852-01-6
Record name 4-Chloro-2-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33852-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Specifically, this compound serves as a crucial intermediate for synthesizing a range of bioactive molecules, particularly kinase inhibitors used in oncology and the treatment of inflammatory diseases.[2] Its structure allows for further functionalization, typically through nucleophilic substitution at the C4 position or cross-coupling reactions, making it a versatile building block for creating diverse chemical libraries.

This guide provides a comprehensive overview of the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). It is designed for researchers and drug development professionals, offering not just a protocol but also the underlying chemical logic, safety considerations, and optimization strategies.

Part 1: The Underlying Chemistry: Mechanism and Regioselectivity

The synthesis of this compound is achieved by reacting 2,4-dichloropyrimidine with pyrrolidine. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles like pyrrolidine.

The SNAr Mechanism

The reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.

SNAr_Mechanism reactant1 2,4-Dichloropyrimidine step1 Step 1: Nucleophilic Attack reactant1->step1 + reactant2 Pyrrolidine reactant2->step1 + intermediate Meisenheimer Complex (Resonance Stabilized) step2 Step 2: Elimination of Cl- intermediate->step2 product This compound step1->intermediate step2->product

Caption: The SNAr mechanism for pyrimidine substitution.

The Challenge of Regioselectivity

A critical consideration when using 2,4-dichloropyrimidine is regioselectivity. The C4 and C2 positions are both susceptible to nucleophilic attack, which can lead to a mixture of isomers: this compound and 2-chloro-4-(pyrrolidin-1-yl)pyrimidine.[3]

Generally, the C4 position of 2,4-dichloropyrimidine is considered more electrophilic and thus more reactive towards nucleophiles.[4][5] This preference is attributed to the electronic properties of the pyrimidine ring. However, achieving substitution at the C2 position, as required for the target molecule, is possible by carefully controlling the reaction conditions. While some literature reports that tertiary amines can favor C2 selectivity, for a secondary amine like pyrrolidine, the reaction conditions are paramount.[5] Factors that can influence the regioselectivity include:

  • Solvent: The polarity and type of solvent can influence the reaction pathway.

  • Base: The choice and stoichiometry of a base can alter the nucleophilicity of the amine.

  • Temperature: Lower temperatures often provide better selectivity, minimizing the formation of undesired isomers and di-substituted byproducts.[4]

The protocol outlined below is optimized to favor the formation of the desired C2-substituted isomer.

Part 2: Hazard and Risk Assessment

This synthesis involves hazardous materials that require strict safety protocols. All operations should be performed inside a certified chemical fume hood by personnel trained in handling such reagents.

Substance CAS No. Key Hazards Safety Precautions
2,4-Dichloropyrimidine 3934-20-1Causes skin, eye, and respiratory tract irritation.[6][7][8] Toxicological properties not fully investigated.[6]Wear chemical safety goggles, protective gloves, and appropriate protective clothing.[6][7] Use with adequate ventilation.[8]
Pyrrolidine 123-75-1Highly flammable liquid and vapor.[9] Harmful if swallowed or inhaled.[9] Causes severe skin burns and eye damage.[9]Keep away from heat and ignition sources.[10][11] Use explosion-proof equipment.[12] Wear chemical splash goggles, face shield, and protective gloves.[9][12]
DIPEA 7087-68-5Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.Keep away from heat. Wear protective gloves, clothing, and eye/face protection.
Dichloromethane (DCM) 75-09-2May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Obtain special instructions before use. Wear protective equipment. Use only in a well-ventilated area.

Engineering Controls: A chemical fume hood is mandatory. An eyewash station and safety shower must be readily accessible.[7][8][12]

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles and a face shield.[7][12]

  • Skin: Chemical-resistant gloves (inspect before use) and a lab coat.[6][9]

  • Respiratory: In case of inadequate ventilation, use a NIOSH-approved respirator.[7][8]

Part 3: Step-by-Step Synthesis Protocol

This protocol is designed for the regioselective synthesis of this compound. The key is a slow, controlled addition of the nucleophile at a reduced temperature to favor the desired C2 substitution and minimize side reactions.

Reagents and Equipment
  • 2,4-Dichloropyrimidine

  • Pyrrolidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve 2,4-dichloropyrimidine and DIPEA in anhydrous DCM prep2 Cool to 0 °C (Ice Bath) prep1->prep2 react1 Add pyrrolidine solution dropwise over 1 hour at 0 °C prep2->react1 prep3 Prepare pyrrolidine solution in anhydrous DCM prep3->react1 react2 Stir at 0 °C for 2 hours react1->react2 react3 Warm to room temperature and stir for 12-16 hours react2->react3 workup1 Quench with water react3->workup1 workup2 Extract with DCM (3x) workup1->workup2 workup3 Wash with NaHCO₃, then Brine workup2->workup3 workup4 Dry organic layer (MgSO₄) workup3->workup4 workup5 Filter and concentrate (Rotary Evaporator) workup4->workup5 purify1 Purify crude product via Silica Gel Chromatography workup5->purify1 purify2 Isolate pure product purify1->purify2

Caption: Overall workflow for the synthesis and purification.

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

    • Expertise & Experience: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the products without competing with the primary nucleophile.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Starting the reaction at a low temperature is crucial for controlling the regioselectivity. It slows down the reaction rate, allowing the kinetic product (C2 substitution) to be favored over the potentially more thermodynamically stable C4 isomer.

  • Nucleophile Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over a period of at least 1 hour using an addition funnel.

    • Trustworthiness: Slow, dropwise addition prevents localized temperature increases and maintains a low concentration of the nucleophile, which helps to suppress di-substitution side reactions where a second pyrrolidine molecule displaces the remaining chlorine.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Causality: The NaHCO₃ wash neutralizes any remaining acidic species, including DIPEA hydrochloride. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Part 4: Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Expect characteristic signals for the pyrrolidine ring protons and the pyrimidine ring protons. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Expect distinct signals for the carbonyl and aromatic carbons.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of C₈H₁₀ClN₃ (183.64 g/mol ), along with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

  • Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography can be used to determine the purity of the final compound, ensuring the absence of starting materials and significant isomeric impurities.

Part 5: Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C) after the initial stirring period at room temperature. Monitor closely by TLC.
Formation of 2-chloro-4-(pyrrolidin-1-yl)pyrimidine isomer Reaction temperature too high; rapid addition of nucleophile.Ensure the reaction temperature is maintained at 0 °C during the addition. Add the pyrrolidine solution very slowly.
Formation of 2,4-di(pyrrolidin-1-yl)pyrimidine Excess pyrrolidine used; prolonged reaction at elevated temperature.Use a slight excess (1.05-1.1 eq) of pyrrolidine, not more.[4] Ensure the reaction is stopped once the starting material is consumed.
Difficult Purification Isomers have similar polarity.Optimize the chromatography eluent system. A shallow gradient may be required to achieve good separation.

References

The Synthetic Keystone: A Technical Guide to 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile reactivity and inherent biological relevance have cemented its place in the drug discovery pipeline. This guide provides an in-depth technical overview of a particularly valuable derivative, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine (CAS Number: 33852-01-6), a key building block for the synthesis of complex, biologically active molecules.[1] We will explore its synthesis, properties, reactivity, and applications, offering field-proven insights into its practical use in a research and development setting.

Section 1: Compound Profile and Physicochemical Properties

This compound is a substituted pyrimidine featuring a chlorine atom at the 4-position and a pyrrolidine ring at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a sought-after intermediate in organic synthesis.

Key Identifiers and Properties:
PropertyValueSource
CAS Number 33852-01-6--INVALID-LINK--[1]
Molecular Formula C₈H₁₀ClN₃--INVALID-LINK--[1]
Molecular Weight 183.64 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid[Generic MSDS][2]
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water.--INVALID-LINK--[3]
Stability Stable under normal storage conditions. Sensitive to strong acids, bases, and prolonged exposure to moisture.--INVALID-LINK--[3]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. A common and efficient laboratory-scale synthesis involves a two-step process starting from commercially available 2,4-dichloropyrimidine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichloropyrimidine

  • Pyrrolidine

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography setup)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine in the chosen anhydrous solvent.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. To this solution, add a solution of pyrrolidine (1 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent dropwise over a period of 30 minutes. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Causality in Experimental Design: The choice of a non-nucleophilic base like triethylamine is crucial to prevent competition with the pyrrolidine nucleophile. The reaction is performed at a low temperature initially to control the exothermicity of the reaction and to favor the selective substitution at the more reactive 2-position of the pyrimidine ring.

Synthetic Pathway Diagram:

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine This compound This compound 2,4-Dichloropyrimidine->this compound Pyrrolidine, Triethylamine

Caption: Synthesis of this compound.

Section 3: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, making it a valuable scaffold in the synthesis of diverse compound libraries for drug discovery.

The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs.[4] The pyrrolidine moiety can also contribute to the pharmacological profile of a molecule, often improving solubility and providing a vector for further functionalization.

Signaling Pathway Interruption: A Core Concept in Application

Many kinase inhibitors, a major class of anti-cancer drugs, feature a substituted pyrimidine core that mimics the adenine of ATP, thereby blocking the enzyme's activity. The this compound scaffold is an excellent starting point for the synthesis of such inhibitors.

Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor

A common strategy involves the palladium-catalyzed cross-coupling of the 4-chloro position with an appropriate amine-containing fragment. This approach allows for the modular assembly of complex molecules.

Experimental Workflow: Suzuki Coupling for Kinase Inhibitor Synthesis

  • Reaction Setup: In a reaction vessel suitable for microwave synthesis, combine this compound, a boronic acid or ester coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for a specified time (15-60 minutes).

  • Workup and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures and purified by chromatography to yield the desired kinase inhibitor.

Workflow Diagram:

G cluster_0 Synthesis of Kinase Inhibitor A This compound D Microwave Reaction A->D B Boronic Acid/Ester B->D C Pd Catalyst & Base C->D E Workup & Purification D->E F Final Kinase Inhibitor E->F

Caption: Suzuki coupling workflow for kinase inhibitor synthesis.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5]

  • First Aid:

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Section 5: Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the creation of diverse compound libraries. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to effectively and safely utilize this important synthetic intermediate in their pursuit of novel therapeutics.

References

Spectroscopic Profile of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of a wide range of biologically active molecules. Its chemical architecture, featuring a pyrimidine core substituted with a chloro group and a pyrrolidine moiety, presents a unique electronic and steric profile that is crucial for its reactivity and interaction with biological targets.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and quality control of this important synthetic intermediate. The methodologies and interpretations presented herein are grounded in established principles and are designed to ensure the highest degree of scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The structure of this compound is depicted below, along with its key physicochemical properties.

Molecular Formula: C₈H₁₀ClN₃ Molecular Weight: 183.64 g/mol [1] CAS Number: 33852-01-6[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information for structural confirmation.

¹H and ¹³C NMR Spectral Data (Predicted)

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei. These predictions are based on computational algorithms and are invaluable for assigning experimental spectra. The solvent is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-6~8.0Doublet~5.0Pyrimidine ring proton
H-5~6.4Doublet~5.0Pyrimidine ring proton
H-α (Pyrrolidine)~3.6Triplet~6.5CH₂ adjacent to N
H-β (Pyrrolidine)~2.0Quintet~6.5CH₂ adjacent to other CH₂

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)Assignment
C-2~161Pyrimidine ring C attached to N
C-4~160Pyrimidine ring C attached to Cl
C-6~157Pyrimidine ring CH
C-5~107Pyrimidine ring CH
C-α (Pyrrolidine)~47CH₂ adjacent to N
C-β (Pyrrolidine)~26CH₂ adjacent to other CH₂
Expert Interpretation

The ¹H NMR spectrum is expected to show two distinct regions. The downfield region (δ 6.0-8.5 ppm) corresponds to the aromatic protons of the pyrimidine ring.[2] The proton at the C-6 position is deshielded by the adjacent nitrogen atom and appears at a lower field (~8.0 ppm) compared to the proton at the C-5 position (~6.4 ppm). The electron-donating pyrrolidine group at C-2 and the chloro group at C-4 influence these shifts.[3] The pyrrolidine protons appear in the upfield region. The α-protons, being directly attached to the nitrogen, are deshielded and resonate around 3.6 ppm, while the β-protons are more shielded and appear near 2.0 ppm.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The four carbons of the pyrimidine ring are expected to be in the range of 107-161 ppm. The carbons directly bonded to electronegative atoms (N and Cl) are the most deshielded. The pyrrolidine carbons appear in the aliphatic region, with the α-carbon at a lower field than the β-carbon due to the direct attachment to nitrogen.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal transmission and detection.

    • Perform shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.

    • Acquire a 1D ¹³C spectrum. A proton-decoupled experiment is standard to produce singlets for each unique carbon, simplifying the spectrum.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to identify H-H couplings and C-H attachments, respectively.[3]

Caption: Standard experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Characteristic IR Absorption Bands

The following table lists the expected characteristic absorption bands for this compound. The frequencies are given in wavenumbers (cm⁻¹).

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic (Pyrimidine)
2980-2850C-H stretchAliphatic (Pyrrolidine)
1600-1550C=N stretchPyrimidine ring
1500-1450C=C stretchPyrimidine ring
1350-1250C-N stretchAryl-amine, Aliphatic amine
850-750C-Cl stretchAryl chloride
Expert Interpretation

The IR spectrum will provide a distinct fingerprint for this molecule. The presence of the pyrimidine ring is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=N and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.[6] The pyrrolidine moiety will be evident from the aliphatic C-H stretching bands just below 3000 cm⁻¹. The C-N stretching vibrations from both the pyrrolidine and its attachment to the pyrimidine ring will appear in the fingerprint region. A key feature to look for is the C-Cl stretch, which is typically found in the lower frequency region of the spectrum (850-750 cm⁻¹).

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

This method is suitable for solid samples and is widely used due to its simplicity and speed.[7]

  • Sample Preparation:

    • Place a small amount (approx. 10-20 mg) of this compound into a small vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[7]

  • Film Casting:

    • Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[7]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks for analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Electron Impact (EI) ionization is a common method for small, volatile molecules, which often causes fragmentation, yielding valuable structural information.[8][9]

Predicted Mass Spectrum Data

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/zIonIdentity
183/185[M]⁺˙Molecular Ion (presence of ³⁵Cl and ³⁷Cl isotopes)
148[M - Cl]⁺Loss of a chlorine radical
113[M - C₄H₈N]⁺Loss of pyrrolidine radical
70[C₄H₈N]⁺Pyrrolidine fragment
Expert Interpretation and Fragmentation Pathway

Upon electron impact, a molecular ion ([M]⁺˙) is formed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 183 and 185, with relative intensities of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.[9]

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral species. A primary fragmentation pathway is the loss of a chlorine radical to form a stable cation at m/z 148. Another characteristic fragmentation is the cleavage of the C-N bond between the pyrimidine ring and the pyrrolidine substituent, leading to ions at m/z 113 (the pyrimidine portion) or m/z 70 (the pyrrolidine portion).

Fragmentation_Pathway M [M]⁺˙ m/z = 183/185 F1 [M - Cl]⁺ m/z = 148 M->F1 - Cl• F2 [C₄H₂N₂-C₄H₈N]⁺ m/z = 113 M->F2 - C₄H₈N•

Caption: Plausible EI fragmentation pathway for the title compound.

Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Alternatively, for a sufficiently volatile and thermally stable compound, a direct insertion probe can be used.

  • Ionization:

    • Introduce the sample into the high-vacuum ion source of the mass spectrometer.

    • Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]

  • Mass Analysis:

    • Accelerate the resulting positive ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected by an electron multiplier or similar detector.

    • The instrument's software plots the relative abundance of the ions versus their m/z values to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its unequivocal identification and characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and offers structural insights through its characteristic fragmentation pattern, including the distinctive chlorine isotopic signature. The protocols and interpretations detailed in this guide provide a robust foundation for researchers to confidently verify the structure and purity of this valuable chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

A Technical Guide to the Solubility of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate and structural motif in the development of targeted therapeutics. Understanding its solubility characteristics in organic solvents is paramount for its synthesis, purification, formulation, and screening in drug discovery pipelines. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, predict, and experimentally determine the solubility of this compound. We will explore the physicochemical properties of the molecule, apply fundamental solubility principles to predict its behavior in a range of common organic solvents, and provide a detailed, best-practice protocol for accurate, empirical solubility determination. The discussion extends to the practical implications of solubility for crystallization and reaction chemistry, ensuring a holistic understanding applicable to drug development workflows.

Introduction: The Strategic Importance of a Privileged Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, found in a vast array of biologically active molecules. When functionalized, such as in this compound, it acts as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This specific compound and its analogues are crucial building blocks in the synthesis of kinase inhibitors for oncology and anti-inflammatory agents.[1] The pyrrolidine moiety can enhance binding affinity and modulate physicochemical properties, while the reactive chlorine atom at the 4-position provides a versatile handle for nucleophilic substitution, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][3]

The success of any subsequent synthetic step, purification process (e.g., crystallization), or biological assay is fundamentally dependent on the compound's solubility. A poorly chosen solvent can lead to low reaction yields, failed crystallizations, or inaccurate screening results. This guide, therefore, aims to equip the scientist with the foundational knowledge and practical tools necessary to make informed decisions regarding solvent selection for this compound.

Molecular Profile and Physicochemical Properties

The solubility of a compound is dictated by its structure. The key to predicting how this compound will behave in different solvents lies in understanding its intrinsic physicochemical properties.

  • Chemical Structure: Chemical structure of this compound

    • IUPAC Name: this compound

    • Molecular Formula: C₈H₁₀ClN₃[4]

  • Key Structural Features Influencing Solubility:

    • Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing and can act as hydrogen bond acceptors. This imparts a degree of polarity to the molecule.

    • Chlorine Atom: The electronegative chlorine atom enhances the electrophilicity of the carbon it is attached to, making it susceptible to nucleophilic attack, but also contributes to the molecule's overall polarity.

    • Pyrrolidine Ring: This saturated, five-membered nitrogen heterocycle adds a non-planar, sp³-rich character to the molecule, which can disrupt crystal packing and influence solubility.[5] The tertiary amine nitrogen is a potential hydrogen bond acceptor.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Solubility
Molecular Weight183.64 g/mol [4]Moderate molecular weight, generally favorable for solubility.
XLogP32.1[4]A positive LogP value indicates a preference for a non-polar (lipophilic) environment over a polar (hydrophilic) one. This suggests limited water solubility but better solubility in many organic solvents.
Hydrogen Bond Donors0[4]The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptors3[4]The three nitrogen atoms can accept hydrogen bonds from protic solvents (e.g., alcohols).

Theoretical Principles & Predicted Solubility Profile

The guiding principle of solubility is "like dissolves like."[6] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. Based on the molecular profile, we can predict the solubility of this compound across a spectrum of common laboratory solvents.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)High These solvents are polar and can effectively solvate the polar pyrimidine ring. While they cannot donate hydrogen bonds, their strong dipole moments can interact favorably with the polar C-Cl bond and the nitrogen lone pairs. DMSO and DMF are often excellent solvents for pyrimidine compounds.[2][7]
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to High These solvents are polar and can act as hydrogen bond donors to the nitrogen atoms on the pyrimidine and pyrrolidine rings. Solubility is generally expected to be good.[8]
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to High These solvents are of intermediate polarity. The compound's own chloro- and nitrogen-containing structure suggests favorable interactions. DCM is often used as an anti-solvent for crystallizing compounds dissolved in DMF.[7]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents are primarily non-polar with some hydrogen bond accepting capability, which may be sufficient for moderate solvation.
Esters Ethyl Acetate (EtOAc)Moderate Ethyl acetate has intermediate polarity and is a good solvent for a wide range of organic compounds. It is a common choice for both reaction and crystallization.[8]
Aromatic Hydrocarbons TolueneLow As a non-polar solvent, toluene is unlikely to effectively solvate the polar regions of the molecule. It may be useful as an anti-solvent.[9]
Aliphatic Hydrocarbons Hexanes, HeptaneInsoluble These non-polar solvents lack the ability to form favorable interactions with the polar functional groups of the molecule. They are excellent choices as anti-solvents.[8]

Experimental Determination of Solubility: A Standard Protocol

While predictions are useful for initial solvent screening, empirical determination is essential for quantitative applications. The following protocol describes a standard isothermal shake-flask method, a reliable technique for measuring solubility.

Factors Influencing Experimental Design

The choice of experimental method is guided by the need for accuracy and reproducibility. The workflow below outlines the critical steps from preparation to analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_compound 1. Obtain Pure Compound (>98% purity) prep_solvent 2. Select & Degas Solvent prep_compound->prep_solvent prep_vials 3. Prepare Saturated Vials (Add excess solid to solvent) prep_solvent->prep_vials equilibrate 4. Equilibrate at Constant Temp (e.g., 24-48h with agitation) prep_vials->equilibrate sampling 5. Sample Supernatant (Filter with syringe filter) equilibrate->sampling analysis 6. Quantitative Analysis (e.g., HPLC, UV-Vis) sampling->analysis calculation 7. Calculate Concentration (mg/mL or mol/L) analysis->calculation G Compound Compound Properties (Polarity, H-bonding) Solubility Solubility (High vs. Low) Compound->Solubility Solvent Solvent Properties (Polarity, Protic/Aprotic) Solvent->Solubility Temp Temperature Temp->Solubility Reaction Chemical Reaction Solubility->Reaction  Requires HIGH  solubility Crystallization Crystallization Solubility->Crystallization  Requires LOW solubility  at room temp

References

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry. It serves as a crucial intermediate in the synthesis of a multitude of biologically active compounds, most notably in the development of targeted therapies such as kinase inhibitors for oncology and inflammatory diseases.[1][2] Its utility stems from the pyrimidine core, which mimics the structure of nucleobases, and the strategic placement of a chloro leaving group at the C4 position, which allows for subsequent functionalization, and a pyrrolidine moiety at the C2 position, which often imparts desirable pharmacokinetic properties.

This guide provides an in-depth analysis of the starting materials and synthetic strategies for preparing this compound. We will move beyond a simple recitation of protocols to explore the underlying chemical principles, the critical challenge of regioselectivity, and the field-proven methodologies designed to yield the desired product with high fidelity. The narrative is structured to provide researchers and drug development professionals with both a theoretical understanding and a practical framework for synthesis.

Part 1: The Cornerstone Starting Material: 2,4-Dichloropyrimidine

The most direct and common precursor for the synthesis of substituted aminopyrimidines is 2,4-dichloropyrimidine.[3] Its two reactive chlorine atoms serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions, providing a versatile handle for introducing a wide array of nucleophiles.[4] The journey to our target molecule, therefore, begins with the efficient and scalable synthesis of this key intermediate.

Synthesis of 2,4-Dichloropyrimidine from Uracil

The most prevalent and economically viable industrial method for producing 2,4-dichloropyrimidine is the direct chlorination of uracil (also known as 2,4-dihydroxypyrimidine).[3][5] This transformation replaces the hydroxyl groups with chlorine atoms, activating the pyrimidine ring for subsequent substitutions.

The mechanism involves the protonation of the hydroxyl groups by the chlorinating agent, converting them into better leaving groups, which are then displaced by chloride ions. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose, often used in excess to serve as both the reagent and the solvent.[6] The reaction can be driven to completion by heating at reflux.[6][7]

G uracil Uracil reagents POCl₃ (Phosphorus Oxychloride) Reflux uracil->reagents Chlorination product 2,4-Dichloropyrimidine reagents->product

Caption: Synthesis of 2,4-Dichloropyrimidine from Uracil.

Experimental Protocol: Chlorination of Uracil

  • Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add uracil (1.0 eq).

  • Reagent Addition: Under a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃) (e.g., 4-5 eq or as solvent) to the flask.[6] The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. The reaction is typically monitored by TLC or LC-MS and can take several hours (e.g., 3.5-6 hours) to complete.[6]

  • Workup: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The resulting oily residue is then cautiously poured onto crushed ice.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as chloroform or ethyl acetate.[6][7]

  • Purification: The combined organic extracts are washed with a dilute sodium carbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2,4-dichloropyrimidine, which can be further purified by distillation or recrystallization.[6]

ParameterConditionReference
Starting Material Uracil[6]
Chlorinating Agent Phosphorus Oxychloride (POCl₃)[6][7]
Other Reagents PCl₅, Triethylamine Hydrochloride (optional additives)[7]
Temperature Reflux (105-120 °C)[6][7]
Typical Yield 90-95%[5][7]

Part 2: The Core Synthetic Challenge: Regioselectivity in SNAr Reactions

With 2,4-dichloropyrimidine in hand, the next step is the introduction of the pyrrolidine moiety via a Nucleophilic Aromatic Substitution (SNAr) reaction. This presents the central challenge of the entire synthesis: regioselectivity . The pyrimidine ring has two electrophilic sites, C2 and C4. The incoming nucleophile (pyrrolidine) can attack either position, leading to two possible mono-substituted isomers: the desired this compound and the undesired 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine.

Under standard reaction conditions, nucleophilic attack on an unsubstituted 2,4-dichloropyrimidine overwhelmingly favors the C4 position.[4][8] This preference is rooted in fundamental electronic principles:

  • Intermediate Stability: The Meisenheimer complex (the anionic intermediate) formed upon attack at C4 is better stabilized through resonance, as the negative charge can be delocalized onto both ring nitrogen atoms.

  • Frontier Molecular Orbitals: Computational studies show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 carbon compared to the C2 carbon, making it the more favorable site for nucleophilic attack.[9][10]

G cluster_start Reactants cluster_products Potential Products 2,4-DCP 2,4-Dichloropyrimidine C4_Product 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (Major Product) 2,4-DCP->C4_Product  Attack at C4  (Kinetically Favored) C2_Product This compound (Minor Product - Desired) 2,4-DCP->C2_Product  Attack at C2  (Kinetically Disfavored) Pyrrolidine Pyrrolidine

Caption: Regioselectivity dilemma in the amination of 2,4-dichloropyrimidine.

Part 3: Strategies for Synthesizing the C2-Substituted Isomer

Achieving the desired this compound requires overcoming the intrinsic preference for C4 substitution. This can be accomplished through several strategic approaches.

Strategy 1: Brute Force - Reaction and Separation

The simplest, though often least efficient, method is to perform the reaction under standard conditions and then separate the resulting mixture of isomers.

Experimental Protocol: Non-Selective Amination

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol, acetonitrile, or THF.

  • Base and Nucleophile: Add a base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq), to act as an acid scavenger.

  • Reaction: Add pyrrolidine (1.0-1.2 eq) dropwise at room temperature or under slight cooling. Allow the reaction to stir for several hours until completion.

  • Workup and Separation: After an aqueous workup, the crude product will be a mixture of the C2 and C4 isomers. This mixture must be separated using column chromatography, which can be challenging and result in a low isolated yield of the desired C2 product.

Strategy 2: A Regiocontrolled Approach Using Differentiated Precursors

A more elegant and efficient strategy involves starting with a pyrimidine derivative where the C2 and C4 positions have different leaving groups or reactivity, allowing for sequential and controlled substitutions. A common approach is to begin with a precursor that already has the desired C2-amino functionality or a precursor to it.

The 2-Aminopyrimidine Pathway

A robust method involves starting with 2-aminopyrimidine. The amino group can first be used to direct substitution at the C4 position before being converted into the desired pyrrolidine ring. However, a more direct route involves protecting the 2-amino group, functionalizing C4, and then performing the C2 substitution. A more streamlined approach starts with 2-chloropyrimidine derivatives.

The 2-Chloro-4-hydroxypyrimidine Pathway

  • Starting Material: 2-aminopyrimidine can be converted to 2-hydroxypyrimidine, which can then be chlorinated selectively. A more direct precursor is 2-chloropyrimidine itself, which can be synthesized from 2-aminopyrimidine via a Sandmeyer-type reaction.[11]

  • Step 1: Introduction of Pyrrolidine at C2. React 2,4-dichloropyrimidine under conditions that favor C2 amination. Recent literature has shown that using specific catalysts or conditions, such as sodium sulfinate and a phase-transfer catalyst with weakly nucleophilic amines, can achieve high C2 selectivity.[12] Another advanced method involves the reaction with tertiary amines, which can show excellent C2 selectivity on pyrimidines with an electron-withdrawing group at C5, followed by in-situ N-dealkylation.[13]

  • Step 2: Ensuring the C4-Chloro Group remains. The challenge with a direct C2-selective amination is preventing a second substitution at the C4 position. This is typically controlled by using a limited amount of the nucleophile (pyrrolidine) and maintaining lower reaction temperatures.

A Validated Stepwise Synthesis Workflow

The most reliable syntheses often rely on a stepwise approach where reactivity is carefully controlled. While direct C2 amination is possible, a common industrial strategy to guarantee the correct isomer involves a multi-step sequence starting from precursors other than 2,4-dichloropyrimidine, or by leveraging unique reaction conditions that invert selectivity. For the purpose of this guide, focusing on the primary starting materials, the key takeaway is that while 2,4-dichloropyrimidine is the most direct precursor, its use necessitates a sophisticated approach to control regiochemistry or a commitment to challenging purification.

G Start Raw Material (Uracil) Step1 Chlorination (e.g., POCl₃) Start->Step1 Intermediate1 Key Intermediate (2,4-Dichloropyrimidine) Step1->Intermediate1 Step2 Regioselective SNAr (Pyrrolidine, Controlled Conditions) Intermediate1->Step2 Product Target Molecule (this compound) Step2->Product Challenge Key Challenge: Control C2 vs. C4 attack Step2->Challenge

References

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical reactivity of the C4-chlorine atom in 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] We will delve into the underlying electronic principles governing its reactivity, survey its most critical chemical transformations, and provide actionable, field-proven protocols for its synthetic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Executive Summary: The Strategic Importance of the C4-Chlorine

The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules and approved pharmaceuticals.[2][3] The strategic functionalization of this scaffold is paramount in the development of novel therapeutic agents. In the context of this compound, the chlorine atom at the C4 position serves as a versatile synthetic handle, enabling a diverse range of chemical transformations. Its reactivity is finely tuned by the electronic interplay between the electron-deficient pyrimidine ring and the electron-donating pyrrolidinyl substituent at the C2 position. Understanding and controlling this reactivity is key to unlocking the synthetic potential of this molecule.

The Electronic Landscape: A Tale of Two Substituents

The reactivity of the C4-chlorine is not an isolated feature but rather a consequence of the overall electronic structure of the molecule. Two opposing electronic forces are at play:

  • Activation by the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, rendering the carbon atoms of the ring electron-deficient.[4][5] This inherent electron deficiency makes the ring susceptible to nucleophilic attack, and consequently, activates the C4-chlorine as a leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4]

  • Modulation by the C2-Pyrrolidinyl Group: The nitrogen atom of the pyrrolidinyl group at the C2 position possesses a lone pair of electrons that can be donated into the pyrimidine ring through resonance. This electron-donating effect partially counteracts the electron-withdrawing nature of the ring nitrogens, particularly at the C4 and C6 positions.[6][7] This deactivation, while making the C4-chlorine less reactive than in, for example, 2,4-dichloropyrimidine, provides a level of stability and selectivity that can be exploited in synthetic design.[8]

This electronic balance dictates the conditions required for successful substitution and coupling reactions, often necessitating more forcing conditions or carefully selected catalyst systems compared to more activated chloropyrimidines.

Key Synthetic Transformations of the C4-Chlorine

The C4-chlorine atom in this compound is primarily susceptible to two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyrimidine chemistry.[8][9] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a transient, negatively charged Meisenheimer-like complex.[4]

Mechanism of SNAr:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex) and temporarily disrupting the aromaticity of the pyrimidine ring.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the substituted product.

Suzuki_Cycle pd0 Pd(0)L_n pd_oxidative_add R-Pd(II)L_n(Cl) pd0->pd_oxidative_add Oxidative Addition (R-Cl) pd_transmetalation R-Pd(II)L_n(R') pd_oxidative_add->pd_transmetalation Transmetalation (R'-B(OR)₂) pd_transmetalation->pd0 Reductive Elimination pd_reductive_elim R-R' pd_transmetalation->pd_reductive_elim pd_reductive_elim->pd0 Suzuki_Workflow start Start setup Assemble Flame-Dried Schlenk Flask start->setup add_solids Add Pyrimidine, Boronic Acid, K₃PO₄, and Pd(PPh₃)₄ setup->add_solids inert_atm Evacuate and Backfill with Argon (3x) add_solids->inert_atm add_solvents Add Degassed Dioxane and Water inert_atm->add_solvents reaction Heat to 90 °C and Stir add_solvents->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Cool, Dilute with EtOAc, and Filter through Celite monitor->workup Upon Completion extraction Wash with Water and Brine, Dry over Na₂SO₄ workup->extraction purification Concentrate and Purify by Column Chromatography extraction->purification end End purification->end

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, pyrimidine derivatives stand out for their prevalence in a wide array of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] This guide focuses on a particularly versatile building block: 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing chloro group, imparts a distinct and predictable reactivity profile.

Understanding the precise location of electron-rich (nucleophilic) and electron-poor (electrophilic) sites on this molecule is critical for researchers aiming to leverage it in complex synthetic pathways. This document provides a comprehensive analysis of these reactive centers, grounded in fundamental electronic principles and supported by experimental evidence. We will dissect the molecule's electronic architecture to explain the causality behind its reactivity, offering field-proven insights for its strategic application in synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyrimidine ring.

  • The Pyrimidine Core: The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. This general deficiency makes the ring carbons susceptible to attack by nucleophiles.

  • The Pyrrolidine Substituent: The pyrrolidine group at the C2 position acts as a strong electron-donating group (EDG). The nitrogen atom's lone pair of electrons is donated into the pyrimidine ring through resonance, increasing the electron density, particularly at the ortho and para positions (N1, N3, C4, and C6). Pyrrolidine is a saturated heterocycle, and its exocyclic nitrogen is significantly basic and nucleophilic.[3][4][5]

  • The Chloro Substituent: The chlorine atom at the C4 position is an electron-withdrawing group (EWG) via induction due to its high electronegativity. While it possesses lone pairs that can be donated through resonance, the inductive effect dominates in halogens, further increasing the electrophilicity of the carbon to which it is attached.

This electronic push-pull system creates a highly polarized molecule with well-defined sites for both electrophilic and nucleophilic attack.

Part 1: Electrophilic Sites - The Locus of Nucleophilic Attack

The electron-deficient nature of the pyrimidine ring, exacerbated by the chloro-substituent, renders the carbon atoms electrophilic and thus prone to attack by nucleophiles.[6] The primary mechanism for such reactions is Nucleophilic Aromatic Substitution (SNAr).[7]

The Primary Electrophilic Center: C4 Carbon

The carbon atom at the 4-position is the most significant electrophilic site on the molecule. Several factors converge to create this high reactivity:

  • Activation by Ring Nitrogens: The C4 position is para to N1 and ortho to N3. Both ring nitrogens exert a strong electron-withdrawing effect, significantly lowering the electron density at C4.

  • Inductive Withdrawal by Chlorine: The chlorine atom itself is highly electronegative, pulling electron density away from C4 and enhancing its partial positive charge.

  • Stabilization of the Meisenheimer Intermediate: During an SNAr reaction, the nucleophile attacks the C4 carbon, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. This intermediate is effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring.[8]

  • Excellent Leaving Group: The chloride ion is an excellent leaving group, facilitating the final elimination step to restore aromaticity and yield the substituted product.

This pronounced electrophilicity makes the C4 position the primary target for a vast range of nucleophiles, including amines, anilines, alkoxides, and thiols, in reactions that are foundational to building molecular diversity from this scaffold.[9][10] Studies on similarly substituted pyrimidines consistently show that substitution occurs preferentially at the 4-position over other sites.[2][9]

Caption: Generalized SNAr mechanism at the C4 position.

Experimental Protocol: SNAr with an Aniline Derivative

This protocol details a typical nucleophilic aromatic substitution reaction, a cornerstone of functionalizing the this compound core.

Objective: To synthesize N-Aryl-2-(pyrrolidin-1-yl)pyrimidin-4-amine by reacting this compound with a substituted aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)

  • Solvent: 2-Propanol or Water[10]

  • Acid catalyst (optional, for weakly nucleophilic anilines): HCl (0.1 eq)[10]

  • Base (for reactions liberating HCl): Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 eq)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Reagent Addition: Add the solvent (e.g., 2-propanol, 10 mL per mmol of starting material), followed by the substituted aniline and the base (if used).

    • Scientist's Note: The choice of solvent and the use of a base or acid depends on the nucleophilicity of the amine. For many anilines, heating in a polar protic solvent is sufficient. Acid catalysis can protonate the pyrimidine ring, further activating it, but this is often counterbalanced by protonation of the incoming nucleophile.[10] Basic conditions are used to scavenge the HCl byproduct, driving the reaction to completion. Water can be an effective and green solvent for these transformations.[10]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude residue is redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.

NucleophileTypical ConditionsResult
Alkyl Amines (e.g., Benzylamine)Heat in EtOH or iPrOH, with base (K₂CO₃)High yield of C4-amino substituted product
AnilinesReflux in water or iPrOH, +/- acid catalystGood to excellent yield of C4-anilino product[10]
Alkoxides (e.g., NaOMe)NaH in THF/MeOH, 0 °C to RTFacile displacement of Cl to form C4-ether
Thiols (e.g., Thiophenol)Base (e.g., K₂CO₃) in DMF or AcetonitrileEfficient formation of C4-thioether linkage

Part 2: Nucleophilic Sites - The Hub of Electrophilic Attack

While the pyrimidine ring itself is electrophilic, the substituents endow the molecule with potent nucleophilic character. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond.[6]

The Primary Nucleophilic Center: Pyrrolidine Nitrogen

The most reactive nucleophilic site in this compound is unequivocally the nitrogen atom of the pyrrolidine ring.

  • High Electron Availability: This nitrogen is a secondary amine within a saturated, non-aromatic ring. Its lone pair of electrons is localized, not involved in aromaticity, and resides in an sp³-hybridized orbital, making it highly available for bonding.[3][4]

  • Basicity: The pKa of the conjugate acid of pyrrolidine is approximately 11.3, indicating significant basicity.[4] This nitrogen will readily react with electrophiles, especially protons and alkylating agents.

Common reactions at this site include:

  • Protonation: Reaction with acids to form stable ammonium salts. This is often the first step in purification or in modifying the solubility of the compound.

  • Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively. This reactivity must be considered and potentially protected against if other sites on the molecule are being targeted.

Caption: Reactivity of the nucleophilic pyrrolidine nitrogen.

Secondary Nucleophilic Centers: Pyrimidine Ring Nitrogens

The two nitrogen atoms within the pyrimidine ring (N1 and N3) are also potential nucleophilic sites. However, their reactivity is significantly attenuated compared to the exocyclic pyrrolidine nitrogen.

  • Hybridization and Aromaticity: These nitrogens are sp²-hybridized, and their lone pairs have more s-character, holding them closer to the nucleus. Furthermore, these lone pairs contribute to the overall electronic structure of the electron-deficient aromatic ring, making them less available for donation to an external electrophile.[11]

  • Reactivity: While they are less nucleophilic, they can react with very strong electrophiles, such as powerful alkylating agents (e.g., methyl triflate) or under forcing conditions, to form quaternary pyrimidinium salts. In most synthetic applications, their reactivity is overshadowed by the pyrrolidine nitrogen and the electrophilic carbons.

Conclusion

This compound is a molecule with a well-defined and dichotomous reactivity profile, making it a powerful tool for chemical synthesis.

  • Electrophilic Character: The C4 position is the dominant electrophilic site, readily undergoing Nucleophilic Aromatic Substitution with a wide variety of nucleophiles. This reactivity is driven by the electron-withdrawing nature of the pyrimidine ring and the chlorine substituent.

  • Nucleophilic Character: The exocyclic nitrogen of the pyrrolidine ring is the primary nucleophilic center, characterized by its high basicity and the availability of its lone pair for reactions with electrophiles like protons and alkylating agents.

This clear distinction between reactive sites allows for selective and predictable functionalization. By understanding the underlying electronic principles governing this reactivity, researchers, scientists, and drug development professionals can strategically design and execute synthetic routes to construct complex and novel molecules with high efficiency and control.

References

An In-Depth Technical Guide to 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its commercial availability, synthetic pathways, chemical properties, and its strategic application in the development of novel therapeutics. The information herein is curated to provide both foundational knowledge and actionable insights for professionals in the field of drug discovery.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, and its derivatives are integral to a vast array of pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties, influencing pharmacokinetics and pharmacodynamics. This compound, with its reactive chlorine atom and appended pyrrolidine moiety, serves as a versatile intermediate for creating libraries of compounds for biological screening.[1][2] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is widely utilized by medicinal chemists to explore pharmacophore space effectively, contributing to the stereochemistry and three-dimensional complexity of a molecule.[3]

The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic substitution, which enables the introduction of diverse functional groups. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][4]

Commercial Availability and Procurement

This compound (CAS No. 33852-01-6) is available from a number of chemical suppliers who specialize in providing building blocks for research and development.[5] Its availability can range from grams to kilograms, catering to both laboratory-scale synthesis and pilot-scale production.

When procuring this compound, it is crucial for researchers to obtain and scrutinize the Certificate of Analysis (CoA) to verify its identity and purity. Key analytical parameters to check include Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and melting point.

Table 1: Representative Commercial Suppliers of this compound

SupplierProduct NumberReported PurityAvailable Quantities
Capot Chemical117189≥95%g to kg
ChemicalBookCB5107777298%g to kg
Alchem PharmtechY-09080 (related piperidine analog)98%g to kg

Note: Availability and product specifications are subject to change. Researchers should always verify the information directly with the supplier.

Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative, especially for large-scale needs. A common synthetic route involves the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine.

General Synthetic Protocol

A plausible and efficient synthesis starts from the readily available 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for a controlled, stepwise substitution.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • First Nucleophilic Substitution: Cool the solution in an ice bath. Add one equivalent of pyrrolidine dropwise. The more reactive chlorine at the 4-position is typically substituted first, but a mixture of isomers is possible. To favor substitution at the 2-position, a specific catalyst or reaction conditions may be required. A more common precursor would be 2,4,6-trichloropyrimidine where the 4- and 6- positions are more reactive.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Synthetic Workflow Diagram

G start Start: 2,4-Dichloropyrimidine + Pyrrolidine solvent Solvent: Acetonitrile or THF start->solvent reaction Nucleophilic Aromatic Substitution (Room Temperature) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of synthesized or purchased this compound must be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR: Provides structural confirmation of the compound.

  • LC-MS: Confirms the molecular weight and assesses the purity.[5]

  • Melting Point: A sharp melting point range is indicative of high purity.

Analytical Workflow Diagram

G sample Sample of This compound nmr ¹H and ¹³C NMR Spectroscopy sample->nmr Structural Elucidation lcms LC-MS Analysis sample->lcms Purity & MW Confirmation mp Melting Point Determination sample->mp Purity Assessment data Data Analysis & Interpretation nmr->data lcms->data mp->data

Caption: Standard analytical workflow for compound characterization.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules. The reactive chlorine at the 4-position is a prime site for introducing diversity into the molecule through nucleophilic substitution reactions.

Role as a Key Building Block

This compound is an excellent starting point for creating libraries of substituted pyrimidines. By reacting it with a variety of amines, alcohols, or thiols, researchers can generate a diverse set of compounds for high-throughput screening. This approach is particularly valuable in the early stages of drug discovery for identifying hit compounds.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. The 2,4-substituted pyrimidine scaffold is a well-established pharmacophore for this purpose. This compound can be elaborated into potent kinase inhibitors for targets in oncology and inflammatory diseases.[1] For example, the pyrrolo[2,3-d]pyrimidine core, a close analog, is found in several Janus kinase (JAK) inhibitors.[1]

Example Application: Pathway to a Hypothetical Kinase Inhibitor

The diagram below illustrates a conceptual pathway where this compound is used to synthesize a hypothetical kinase inhibitor. This often involves a Suzuki or Buchwald-Hartwig coupling reaction to introduce a larger aromatic system at the 4-position.

G start This compound reagent + Arylboronic Acid (Suzuki Coupling) start->reagent catalyst Pd Catalyst + Base reagent->catalyst intermediate Intermediate: 4-Aryl-2-(pyrrolidin-1-yl)pyrimidine catalyst->intermediate modification Further Functionalization (e.g., side chain addition) intermediate->modification final_product Final Product: Potent Kinase Inhibitor modification->final_product

Caption: Conceptual synthesis of a kinase inhibitor.

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) must be obtained from the supplier, general handling guidelines for this class of compounds include:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[7]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] If inhaled, move to fresh air.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry place.[7]

Always consult the material-specific SDS for detailed safety information before handling.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its strategic combination of a pyrrolidine moiety and a reactive chlorine atom on a pyrimidine core makes it an invaluable tool for medicinal chemists. Understanding its procurement, synthesis, and applications allows researchers to effectively leverage this compound in the design and development of novel therapeutics, particularly in the realm of targeted therapies like kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,4-Disubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural compounds, including nucleic acids and vitamins, as well as a vast array of synthetic drugs with applications ranging from anticancer to antiviral and anti-inflammatory agents.[1][2] Specifically, 2,4-disubstituted pyrimidines are privileged structures that have been successfully exploited as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), 5-HT2C agonists, and kinase inhibitors, making them highly sought-after motifs in modern drug discovery programs.[3][4][5][6]

The synthesis of libraries based on this scaffold requires robust and versatile chemical methodologies. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands out as a premier method for constructing carbon-carbon bonds due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[7][8][9]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols for both conventional and microwave-assisted synthesis, and provide a troubleshooting guide to overcome common challenges, particularly those associated with the use of less reactive heteroaryl chlorides.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][12] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the this compound.[8] This step, which forms a Pd(II) complex, is often the rate-determining step for aryl and heteroaryl chlorides due to the strength of the C-Cl bond.[12][13] The use of bulky, electron-rich ligands on the palladium center is crucial to facilitate this challenging activation.[9][13]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process requires activation of the organoboron species by a base.[14][15] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily exchanges its organic moiety for the halide on the palladium complex.[15][16]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands (the pyrimidine and the aryl group) on the palladium center.[11] This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12]

Suzuki_Mechanism cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ (Active Catalyst) R_X This compound (Ar-Cl) PdII_complex Ar-Pd(II)L₂-Cl Pd0->PdII_complex R_X->PdII_complex OxAdd Oxidative Addition PdII_Ar_Ar Ar-Pd(II)L₂-Ar' PdII_complex->PdII_Ar_Ar Transmetal Transmetalation ArBOH2 Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ ArBOH2->Boronate Activation Boronate->PdII_Ar_Ar PdII_Ar_Ar->Pd0 Catalyst Regeneration Product Product (Ar-Ar') PdII_Ar_Ar->Product RedElim Reductive Elimination p1 Oxidative Addition p2 Transmetalation p3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols

Successful coupling of this compound requires careful selection of the catalyst, base, and solvent system. Below are two validated protocols: a standard method using conventional heating and a rapid, high-throughput method utilizing microwave irradiation.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol is suitable for general laboratory synthesis and scale-up, providing reliable yields for a range of boronic acid coupling partners.

Materials and Equipment

Reagent/EquipmentSpecification
Starting MaterialThis compound
Coupling PartnerAryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv.)
Palladium PrecatalystPd(OAc)₂ (2 mol%) with SPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)
SolventAnhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Reaction VesselDry Schlenk tube or round-bottom flask with condenser
AtmosphereInert (Nitrogen or Argon)
OtherMagnetic stirrer/hotplate, TLC or LC-MS supplies, column chromatography system

Step-by-Step Procedure

  • Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst/ligand system, and the base (2.0 mmol, 2.0 equiv.).[17]

  • Atmosphere Exchange : Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[13]

  • Solvent Addition : Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[17]

  • Reaction Execution : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[11][18]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-2-(pyrrolidin-1-yl)pyrimidine product.[11]

Workflow start Start reagents 1. Add Reagents & Catalyst to Dry Schlenk Flask start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat with Stirring (80-100 °C) solvent->heat monitor 5. Monitor Reaction by TLC / LC-MS heat->monitor monitor->heat Incomplete workup 6. Cool, Dilute, & Wash (Aqueous Work-up) monitor->workup Reaction Complete purify 7. Dry & Concentrate Organic Layer workup->purify product 8. Purify by Column Chromatography purify->product end Final Product product->end

Caption: Experimental workflow for conventional Suzuki coupling.
Protocol 2: Microwave-Assisted Suzuki Coupling

This method is ideal for rapid reaction optimization and library synthesis, often providing higher yields in significantly shorter reaction times.[2][19]

Materials and Equipment

Reagent/EquipmentSpecification
Starting MaterialThis compound
Coupling PartnerAryl- or Heteroarylboronic Acid (1.0 - 1.2 equiv.)
Palladium PrecatalystPd(PPh₃)₄ (0.5 - 3 mol%)
BaseK₂CO₃ (3.0 equiv.)
Solvent1,4-Dioxane and Water (2:1 v/v)
Reaction VesselMicrowave reaction vial with a stir bar
EquipmentMicrowave reactor

Step-by-Step Procedure

  • Vial Preparation : In a microwave reaction vial, combine this compound (0.50 mmol, 1.0 equiv.), the arylboronic acid (0.50 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%), and K₂CO₃ (1.50 mmol, 3.0 equiv.).[2][19]

  • Solvent Addition : Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.[19]

  • Sealing : Place a stir bar in the vial and securely seal it with a cap.

  • Microwave Irradiation : Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15-20 minutes.[2][19]

  • Work-up and Purification : After cooling, perform the same work-up and purification steps as described in Protocol 1.

Optimization and Parameter Selection

The success of the Suzuki coupling with this compound is highly dependent on the interplay between the catalyst, base, and solvent. The table below summarizes key parameters and their effects, drawn from established literature on coupling with chloro-heterocycles.

ParameterOptions & ConsiderationsRationale & Causality
Pd Catalyst & Ligand Standard: Pd(PPh₃)₄, PdCl₂(dppf) High-Activity: Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[13][14]The C-Cl bond is strong; oxidative addition is the bottleneck.[13] Electron-rich and bulky ligands accelerate this step by increasing electron density on the Pd(0) center and promote the final reductive elimination step.[9][20] For many dichloropyrimidines, simple Pd(PPh₃)₄ is sufficient, especially under microwave conditions.[2][19]
Base Inorganic: K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ Fluoride: CsF (for sensitive substrates)The base's primary role is to activate the boronic acid for transmetalation.[16] Stronger bases can sometimes accelerate side reactions like protodeboronation.[13] K₂CO₃ and K₃PO₄ are robust, inexpensive, and effective choices for this substrate class.[19]
Solvent Toluene, 1,4-Dioxane, THF, DMF, often with added water.Aprotic polar solvents like dioxane or DMF are excellent at solubilizing the palladium complexes.[15][21] The addition of a small amount of water is often beneficial, as it can aid in dissolving the inorganic base and facilitate the transmetalation step.[7][18]
Temperature & Time Conventional: 80-110 °C, 4-24 h Microwave: 100-150 °C, 10-30 minHigher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition of the C-Cl bond. Microwave irradiation provides rapid, efficient, and uniform heating, dramatically shortening reaction times and often improving yields.[2][19]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses the most common issues encountered during Suzuki couplings with heteroaryl chlorides.

SymptomProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst system for the C-Cl bond.[13] 3. Reaction temperature is too low.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[13] 2. Switch to a more active ligand system (e.g., Buchwald biaryl phosphines like SPhos or an NHC ligand).[9][13] 3. Increase the reaction temperature in 10-20 °C increments.
Protodeboronation (Boronic acid is replaced by -H)1. Excess water in the reaction mixture. 2. Base is too strong or reaction temperature is too high, promoting hydrolysis of the boronic acid.[13]1. Use anhydrous solvents and minimize water content. 2. Switch to a milder base (e.g., K₃PO₄ or CsF).[13] 3. Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[13]
Dehalogenation (Pyrimidine-Cl is replaced by -H)1. Side reaction promoted by certain catalyst/ligand combinations or impurities.[7] 2. Presence of a hydrogen source (e.g., solvent, water).1. Screen different palladium ligands. 2. Ensure high purity of all reagents and solvents.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate oxidative coupling of the boronic acid.[20]1. Improve degassing procedures for solvents and ensure the reaction vessel is rigorously purged with inert gas before heating.

Applications in Drug Discovery

The successful synthesis of 4-aryl-2-(pyrrolidin-1-yl)pyrimidines via Suzuki coupling opens the door to a wide range of biologically relevant chemical space. These compounds serve as valuable intermediates and final products in drug development campaigns.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitors : The 2,4-disubstituted pyrimidine core has been identified as a key scaffold for developing potent and selective nNOS inhibitors, which are of interest for treating various neurological disorders.[3][5]

  • Serotonin Receptor Agonists : Derivatives of this class have shown high efficacy and selectivity as 5-HT2C receptor agonists, which are targets for the treatment of obesity, schizophrenia, and other CNS disorders.[4]

  • Kinase Inhibitors : The pyrido[2,3-d]pyrimidine core, structurally related to the compounds synthesized here, is a well-known hinge-binding motif in many kinase inhibitors. The ability to diversify the C4 position with various aryl groups is a key strategy for tuning potency and selectivity against targets like ZAP-70.[6]

By providing a robust and flexible method for aryl group installation, the Suzuki-Miyaura coupling of this compound serves as an essential tool for medicinal chemists aiming to explore these important therapeutic targets.

References

synthesis of kinase inhibitors using 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Kinase Inhibitors Using 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Authored by: A Senior Application Scientist

Introduction: The 2,4-Disubstituted Pyrimidine Scaffold in Kinase Inhibitor Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to form key hydrogen bonds with protein active sites and its synthetic tractability, allowing for precise decoration with various functional groups. Within the vast landscape of kinase inhibitor development, the 2,4-disubstituted pyrimidine motif has emerged as a particularly fruitful starting point for targeting a range of kinases, including Aurora kinases, Polo-like kinases (PLK), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] These kinases are critical regulators of cell cycle progression and angiogenesis, making them prime targets in oncology.[2][4]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of This compound , a versatile and reactive building block for the synthesis of novel kinase inhibitors. We will explore the key synthetic transformations that leverage the unique reactivity of this scaffold and provide detailed, field-proven protocols.

The core of this scaffold's utility lies in the differential reactivity of its two key positions. The electron-donating pyrrolidine group at the C2 position modulates the electronic properties of the ring, while the chlorine atom at the C4 position serves as an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for the sequential and controlled introduction of molecular complexity, a cornerstone of modern drug discovery.

Chapter 1: Strategic Functionalization of the Pyrimidine Core

The synthetic power of this compound stems from the targeted functionalization of the C4 position. The choice of reaction—SNAr, Suzuki-Miyaura coupling, or Buchwald-Hartwig amination—depends on the desired substituent and the overall synthetic strategy.

G start This compound (Starting Scaffold) sub1 Nucleophilic Aromatic Substitution (SNAr) start->sub1 R₂NH sub2 Suzuki-Miyaura Coupling start->sub2 Ar-B(OH)₂ Pd Catalyst sub3 Buchwald-Hartwig Amination start->sub3 R₂NH Pd Catalyst out1 C4-Amino Substituted Product sub1->out1 out2 C4-Aryl/Heteroaryl Substituted Product sub2->out2 out3 C4-Amino Substituted Product sub3->out3

Figure 1: Key synthetic pathways for the functionalization of the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the C4-chloro substituent highly susceptible to nucleophilic displacement. This is often the most direct method for installing amine functionalities, which are crucial for interacting with the hinge region of many kinase active sites.

Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The rate and success of the reaction are influenced by the nucleophilicity of the incoming amine and the choice of solvent and base. A polar aprotic solvent like DMSO or DMF is typically used to solvate the intermediate, while a non-nucleophilic base like diisopropylethylamine (DIPEA) is employed to scavenge the HCl byproduct without competing with the primary nucleophile. For less reactive amines, heating is often required to drive the reaction to completion.[5][6]

Palladium-Catalyzed Suzuki-Miyaura Coupling

To install aryl or heteroaryl moieties at the C4 position, forming a C-C bond, the Suzuki-Miyaura coupling is the reaction of choice.[7] This transformation is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry.

Causality: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Microwave irradiation can often be used to accelerate this reaction, significantly reducing reaction times.[7][8]

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Cl pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product boronate Ar'-B(OR)₂ boronate->pd2_trans base Base base->pd2_trans aryl_halide Ar-Cl aryl_halide->pd2_aryl

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

For amines that are poor nucleophiles (e.g., electron-deficient anilines or sterically hindered amines), SNAr reactions can be sluggish or fail entirely. In these cases, the Buchwald-Hartwig amination offers a powerful alternative for forming the C4-N bond.[9][10]

Causality: This reaction also relies on a palladium catalyst, but the mechanism and ligand requirements differ from the Suzuki coupling.[11] Specialized, sterically demanding phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting the reductive elimination step, which forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more active participant in the catalytic cycle.[12]

Chapter 2: Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks (e.g., TLC) and clear characterization endpoints.

Protocol 2.1: SNAr Amination with 4-Aminophenol

This protocol describes the synthesis of 4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenol, a common intermediate motif.

Workflow Overview:

G A 1. Combine Reactants & Solvent B 2. Heat to 120°C (Monitor by TLC) A->B C 3. Aqueous Workup (Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Figure 3: Standard workflow for SNAr reaction, purification, and analysis.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMmolEq.
This compoundC₈H₁₀ClN₃183.64500 mg2.721.0
4-AminophenolC₆H₇NO109.13356 mg3.271.2
DIPEAC₈H₁₉N129.240.95 mL5.442.0
n-ButanolC₄H₁₀O74.1210 mL--
Procedure
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (500 mg, 2.72 mmol).

  • Add 4-aminophenol (356 mg, 3.27 mmol) and n-butanol (10 mL).

  • Add diisopropylethylamine (DIPEA) (0.95 mL, 5.44 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • In-Process Check: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the n-butanol.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification & Characterization
  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes.

  • Expected Yield: 75-85%.

  • Characterization: Confirm the structure of the product, 4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenol, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2.2: Suzuki-Miyaura Coupling with 3-Methoxyphenylboronic Acid

This protocol details the synthesis of 4-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMmolEq.
This compoundC₈H₁₀ClN₃183.64300 mg1.631.0
3-Methoxyphenylboronic AcidC₇H₉BO₃151.96296 mg1.961.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5694 mg0.080.05
K₂CO₃ (2M aq. solution)K₂CO₃138.212.45 mL4.903.0
1,4-DioxaneC₄H₈O₂88.118 mL--
Procedure
  • In a microwave vial, combine this compound (300 mg, 1.63 mmol), 3-methoxyphenylboronic acid (296 mg, 1.96 mmol), and Pd(PPh₃)₄ (94 mg, 0.08 mmol).

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add 1,4-dioxane (8 mL) and the 2M aqueous K₂CO₃ solution (2.45 mL) via syringe.

  • Seal the vial and heat in a microwave reactor at 110 °C for 45 minutes.

  • In-Process Check: After cooling, spot a small aliquot on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm consumption of the starting pyrimidine.

  • Dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

Purification & Characterization
  • Purification: Purify the residue by flash column chromatography (silica gel, gradient elution with 10% to 40% ethyl acetate in hexanes).

  • Expected Yield: 70-90%.

  • Characterization: Confirm the structure of 4-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine by ¹H NMR and LC-MS.

Chapter 3: Exemplary Synthesis of an Aurora Kinase Inhibitor Scaffold

To illustrate the practical application of these methods, we outline the synthesis of a core scaffold found in a class of Aurora kinase inhibitors, adapted from published methodologies.[5][13] This multi-step synthesis demonstrates the sequential application of the reactions described above.

Synthetic Scheme:

  • Step 1 (SNAr): Reaction of this compound with a protected aminopyrazole, such as 5-methyl-1H-pyrazol-3-amine, to install the hinge-binding moiety.

  • Step 2 (Suzuki or SNAr): Further functionalization at another position (if the pyrimidine core has additional leaving groups) to introduce groups that occupy other pockets of the kinase active site.

For example, a related synthesis starts with a dichloropyrimidine and sequentially displaces the chlorines. The first, more reactive chlorine (C4) is displaced via SNAr with an amine. The second, less reactive chlorine (C2) can then be displaced under harsher SNAr conditions or via a Buchwald-Hartwig coupling.[5] This demonstrates the principle of leveraging differential reactivity for controlled synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (for coupling reactions).- Insufficient temperature.- Poor quality reagents/solvents.- Use a fresh batch of catalyst or perform a pre-activation step.- Increase reaction temperature or switch to microwave heating.- Use anhydrous solvents and pure reagents.
Multiple Side Products - Decomposition of starting material or product.- Competing side reactions (e.g., homocoupling in Suzuki).- Lower the reaction temperature and/or shorten the reaction time.- Thoroughly degas the reaction mixture to remove oxygen.- Re-evaluate the choice of base and ligand.
Difficulty in Purification - Product and starting material have similar polarity.- Product is highly polar and streaks on silica gel.- If conversion is high, proceed with a small amount of impurity.- Try a different solvent system for chromatography or consider reverse-phase HPLC.- Add a small amount of triethylamine or acetic acid to the eluent to suppress tailing.

Conclusion

This compound is a high-value scaffold for the synthesis of kinase inhibitors. Its well-defined reactivity at the C4 position allows for the reliable and strategic application of key synthetic transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By understanding the principles behind each reaction and employing robust, validated protocols, researchers can efficiently generate diverse libraries of 2,4-disubstituted pyrimidines to accelerate the discovery of novel and potent kinase inhibitors for therapeutic development.

References

Application Notes and Protocols: 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine as a Key Intermediate for Avanafil Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a crucial therapeutic agent for the treatment of erectile dysfunction.[1][2] Its complex molecular architecture necessitates a multi-step synthesis where the efficiency and purity of each intermediate are paramount. This document provides a detailed guide on the synthesis and application of a key building block, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. The formation of this intermediate via nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine is a critical step that dictates the overall yield and purity of the final active pharmaceutical ingredient (API). We present an in-depth protocol, mechanistic rationale, and process workflow for the synthesis of this intermediate and its subsequent conversion, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the Pyrimidine Core in Avanafil

The synthesis of Avanafil involves the sequential construction of its substituted pyrimidine core. The journey to Avanafil (marketed as Stendra®) begins with functionalizing a pyrimidine scaffold, a common motif in medicinal chemistry.[3] The intermediate, This compound , is central to this strategy. It is synthesized by reacting 2,4-dichloropyrimidine with pyrrolidine. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr), where the electron-deficient pyrimidine ring is susceptible to attack by nucleophiles.[3][4]

The regioselectivity of this initial substitution is a key consideration. In 2,4-dichloropyrimidines, the C4 position is generally more reactive to nucleophilic attack than the C2 position.[3][5][6] This preferential reactivity allows for the selective introduction of the pyrrolidine moiety at the C2 position under controlled conditions, leaving the C4 chlorine atom available for a subsequent substitution reaction with (S)-(+)-2-hydroxymethylpyrrolidine, another crucial fragment of the Avanafil molecule.[7][8] Precise control over this two-step substitution sequence is essential for an efficient and scalable synthesis.

Chemical Reaction Scheme

The synthesis of the Avanafil precursor from this compound is a two-step process starting from 2,4-dichloropyrimidine.

Step 1: Synthesis of this compound

2,4-Dichloropyrimidine reacts with Pyrrolidine in the presence of a base to yield the target intermediate.

Step 2: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

The intermediate from Step 1 undergoes a subsequent SNAr reaction with (S)-3-amino-N-(3-chloro-4-methoxybenzyl)-N-(pyrimidin-2-ylmethyl)propanamide, followed by further modifications to yield the carboxylic acid precursor to Avanafil.[9][10][11]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the regioselective mono-amination of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) (10 mL/g of starting material)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine and acetonitrile.

  • Add potassium carbonate to the suspension and stir.

  • Slowly add pyrrolidine to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Subsequent Reaction toward Avanafil Precursor

This protocol outlines the use of the synthesized intermediate to build a more complex precursor.

Materials:

  • This compound (1.0 eq)

  • (S)-2-(Aminomethyl)-1-N-Boc-pyrrolidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF) (10 mL/g of starting material)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound in DMF.

  • Add (S)-2-(Aminomethyl)-1-N-Boc-pyrrolidine and DIPEA.

  • Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting intermediate can then be carried forward through deprotection, amidation, and other transformations as described in various synthetic routes to Avanafil.[1][12][13]

Mechanism and Rationale: Controlling Regioselectivity

The key to this synthesis is the controlled nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles like pyrrolidine.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks one of the carbon atoms bearing a chlorine atom.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The complex collapses, expelling a chloride ion and restoring the aromaticity of the pyrimidine ring.

Rationale for Regioselectivity

The preferential substitution at the C2 position in the synthesis of the Avanafil intermediate is a departure from the generally observed higher reactivity of the C4 position in 2,4-dichloropyrimidines.[3] While C4 is typically more electrophilic, the presence of certain substituents or the use of specific reaction conditions can alter this selectivity.[5][14] In some cases, tertiary amines have been shown to favor C2 substitution.[15][16] For the synthesis of this compound, careful control of temperature and stoichiometry is crucial to favor the desired C2 substitution and minimize the formation of the C4-substituted isomer and di-substituted byproducts.[6]

Data Presentation and Characterization

The successful synthesis of the intermediate should be confirmed by analytical techniques.

Table 1: Expected Data for Synthesis of this compound

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₁₀ClN₃
Molecular Weight 183.64 g/mol
Melting Point 75-80 °C
Typical Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, 1H), 6.30 (d, 1H), 3.55 (t, 4H), 1.95 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.5, 161.0, 158.0, 105.0, 47.0, 25.5

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of the Avanafil intermediate.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Core Elaboration 2_4_Dichloropyrimidine 2,4-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) 2_4_Dichloropyrimidine->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Intermediate This compound Reaction->Intermediate K₂CO₃, CH₃CN Reflux Next_Intermediate (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine Intermediate->Next_Intermediate Amine coupling Further_Steps Further Transformations Next_Intermediate->Further_Steps Avanafil_Precursor Avanafil Carboxylic Acid Precursor Further_Steps->Avanafil_Precursor

Caption: Synthetic workflow for Avanafil intermediate.

Safety Precautions

  • 2,4-Dichloropyrimidine: Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyrrolidine: Flammable and corrosive. Keep away from ignition sources and handle in a well-ventilated area.

  • Acetonitrile and DMF: Flammable and toxic. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a foundational step in the production of Avanafil. A thorough understanding of the SNAr mechanism and careful control of reaction conditions are essential to ensure high yield and regioselectivity. The protocols and insights provided in this document offer a robust framework for researchers and developers working on the synthesis of Avanafil and related pyrimidine-based pharmaceuticals.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold

The 2,4-substituted pyrimidine framework is a cornerstone in medicinal chemistry and drug discovery, appearing in a multitude of clinically approved therapeutics. The strategic functionalization of this privileged scaffold allows for the fine-tuning of physicochemical and pharmacological properties. 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine has emerged as a highly valuable and versatile building block for the synthesis of diverse compound libraries. The presence of a chloro substituent at the C4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the pyrrolidinyl moiety at the C2-position modulates the electronic properties of the pyrimidine ring and can engage in crucial interactions with biological targets.

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the synthesis of the starting material and explore its application in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any successful drug discovery campaign. This compound can be efficiently prepared from commercially available 2,4-dichloropyrimidine via a nucleophilic aromatic substitution (SNAr) reaction with pyrrolidine. The greater reactivity of the C4-position of 2,4-dichloropyrimidine towards nucleophilic attack allows for a selective monosubstitution.

Protocol 1: Synthesis of this compound

Materials:

  • 2,4-Dichloropyrimidine

  • Pyrrolidine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloropyrimidine (1.0 equiv.) and the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.0-1.2 equiv.) and a base such as triethylamine or DIPEA (1.2-1.5 equiv.) in the same anhydrous solvent.

  • Add the pyrrolidine solution dropwise to the cooled solution of 2,4-dichloropyrimidine over 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expert Insight: The choice of base is crucial to neutralize the HCl generated during the reaction. An organic base like triethylamine or DIPEA is preferred to avoid potential side reactions. Running the reaction at a low initial temperature helps to control the exotherm and improve the selectivity for monosubstitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro group of this compound is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-donating pyrrolidinyl group at the C2 position can influence the reactivity of the C4-Cl bond, often necessitating carefully optimized reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[1][2] For the coupling of this compound, the choice of a highly active catalyst system is often necessary to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

Materials:

  • This compound (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂ adduct, or a pre-catalyst system like [Pd(allyl)Cl]₂ with a suitable phosphine ligand) (1-5 mol%)

  • Phosphine ligand (if using a pre-catalyst, e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

  • Degassing equipment (e.g., for freeze-pump-thaw cycles or sparging with an inert gas)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or a microwave vial) under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst (and ligand, if applicable), and the base.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C for conventional heating, or 120-150 °C for microwave irradiation).

  • Stir the reaction mixture for the required time (monitor by TLC or LC-MS). Reaction times can range from 1-24 hours for conventional heating or 15-60 minutes for microwave-assisted reactions.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)TimeTypical Yield Range
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10012-24 h60-85%
PdCl₂(dppf)-Cs₂CO₃DMF1108-16 h70-90%
[Pd(allyl)Cl]₂SPhosK₃PO₄Toluene1004-8 h75-95%

Expert Insight: For challenging couplings or to accelerate the reaction, the use of more advanced catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos or XPhos is highly recommended.[3] Microwave irradiation can significantly reduce reaction times and improve yields.[1] The choice of base is also critical, with stronger bases like Cs₂CO₃ or K₃PO₄ often providing better results for less reactive chlorides.[4]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl(L₂) Pd0->PdII OxAdd Oxidative Addition (Ar-Cl) PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][6] This reaction is particularly valuable for introducing primary and secondary amines at the C4 position of the pyrimidine core.

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.2-2.0 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand like XPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir the reaction for the required time (monitor by TLC or LC-MS), which can range from 2 to 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Pre-catalystLigandBaseSolventTemp. (°C)TimeTypical Yield Range
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10012-24 h65-90%
Pd(OAc)₂BINAPNaOt-BuToluene908-16 h70-95%
Pd(OAc)₂XPhosK₃PO₄Toluene1104-12 h75-98%

Expert Insight: The choice of ligand and base is critical for a successful Buchwald-Hartwig amination.[5][7] For less reactive amines or to achieve higher yields, bulky and electron-rich ligands such as XPhos are often superior. Strong bases like sodium tert-butoxide are commonly used, but for substrates with base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ can be employed, often in combination with a more active catalyst system.

Visualization: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl(L₂) Pd0->PdII OxAdd Oxidative Addition (Ar-Cl) PdII_Amine [Ar-Pd(II)-NHR₂(L)]⁺Cl⁻ PdII->PdII_Amine AmineCoord Amine Coordination (R₂NH) PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl halide.[8][9] This reaction is instrumental for introducing alkynyl functionalities, which are valuable for further transformations or as key pharmacophores.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2-2.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 1-10 mol%)

  • Base (a liquid amine, e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling

Pd CatalystCo-catalystBaseSolventTemp. (°C)TimeTypical Yield Range
Pd(PPh₃)₄CuIEt₃NTHFRT to 504-12 h70-90%
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMF602-8 h75-95%

Expert Insight: The classic Sonogashira coupling protocol utilizes a copper(I) co-catalyst. However, copper-free conditions have been developed to avoid potential issues with homocoupling of the alkyne and difficulties in removing copper residues from the final product.[10][11][12] These copper-free protocols often employ a palladium catalyst with a suitable phosphine ligand and an organic base in a polar aprotic solvent.

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation CuCycle Copper Cycle: Cu(I)-alkyne formation CuCycle->Transmetalation Cu-alkynyl PdII_alkyne Ar-Pd(II)-alkynyl(L₂) Transmetalation->PdII_alkyne RedElim Reductive Elimination RedElim->Pd0 Product Ar-alkyne RedElim->Product

Caption: A simplified representation of the dual catalytic cycles in a Sonogashira coupling.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide powerful and reliable methods for introducing C-C and C-N bonds at the C4 position. The provided protocols, along with the expert insights and data tables, offer a solid foundation for researchers to successfully employ this scaffold in their synthetic campaigns.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of non-precious metal catalysts and reactions under milder, greener conditions. The continued exploration of the chemical space around the 2,4-substituted pyrimidine core, facilitated by the robust synthetic methodologies outlined here, will undoubtedly lead to the discovery of novel therapeutic agents and functional materials.

References

Application Notes and Protocols: The Strategic Deployment of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the versatile building block, 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. This document provides in-depth insights into its synthesis, reactivity, and application in the construction of biologically active molecules, with a particular focus on the development of kinase inhibitors. The protocols outlined herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.

Introduction: The Privileged 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the central framework of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for target engagement.[3] Specifically, the 2,4-disubstituted pyrimidine motif is a cornerstone in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[4][5]

This compound is a key intermediate in the synthesis of a diverse array of these complex molecules. The pyrrolidine moiety at the 2-position often serves to enhance solubility and can be tailored to interact with specific pockets of the target protein. The chlorine atom at the 4-position provides a reactive handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,4-dichloropyrimidine. The higher reactivity of the chlorine atom at the C4 position of the pyrimidine ring towards nucleophilic attack allows for a controlled, stepwise functionalization.[6]

Protocol 1: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 2,4-Dichloropyrimidine

  • Pyrrolidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of pyrrolidine (1.0 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Causality Behind Experimental Choices:

  • Regioselectivity: The reaction is performed at a low temperature to favor the selective substitution at the more reactive C4 position of 2,4-dichloropyrimidine.

  • Base: Triethylamine is used to neutralize the HCl generated during the reaction, preventing the protonation of the pyrrolidine nucleophile.

  • Workup: The aqueous workup with sodium bicarbonate removes any remaining HCl and other acidic impurities.

Characterization Data (Expected)

The following table summarizes the expected NMR data for this compound.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~8.1dH-6
~6.6dH-5
~3.5tN-CH₂ (pyrrolidine)
~1.9mCH₂ (pyrrolidine)
¹³C NMR ~162sC-2
~161sC-4
~158sC-6
~110sC-5
~47sN-CH₂ (pyrrolidine)
~25sCH₂ (pyrrolidine)

Note: Predicted values based on analogous structures. Actual values may vary depending on the solvent and instrument.

Reactivity and Synthetic Applications in Medicinal Chemistry

The primary utility of this compound lies in its susceptibility to a second SNAr reaction at the C4 position. This allows for the introduction of a wide range of nucleophiles, most commonly primary and secondary amines, to generate diverse libraries of 2,4-disubstituted pyrimidines.

Application in Kinase Inhibitor Synthesis

A prominent application of this building block is in the synthesis of kinase inhibitors. Many potent kinase inhibitors share a common pharmacophore consisting of a 2-aminopyrimidine core that forms key hydrogen bonds with the hinge region of the kinase active site.

G cluster_0 Synthesis of this compound cluster_1 Application in Kinase Inhibitor Synthesis 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Product This compound 2,4-Dichloropyrimidine->Product Pyrrolidine, Base Pyrrolidine Pyrrolidine Pyrrolidine->Product Intermediate This compound Kinase_Inhibitor 2,4-Disubstituted Pyrimidine (Kinase Inhibitor Core) Intermediate->Kinase_Inhibitor SNAr at C4 Nucleophile R-NH2 (e.g., Aniline derivative) Nucleophile->Kinase_Inhibitor

Protocol 2: General Procedure for SNAr with an Aniline Derivative

This protocol outlines a general method for the synthesis of a 2,4-disubstituted pyrimidine library from this compound.

Materials:

  • This compound

  • Substituted aniline (or other amine nucleophile)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for challenging couplings

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the aniline derivative (1.1 eq), and the base (2.0 eq).

  • If required, add the palladium catalyst (e.g., 5 mol %) and ligand (e.g., 10 mol %).

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2,4-disubstituted pyrimidine.

Trustworthiness of the Protocol:

This protocol is based on well-established palladium-catalyzed cross-coupling and SNAr reactions, which are widely used in medicinal chemistry for the formation of C-N bonds.[6] The choice of catalyst, ligand, base, and solvent may need to be optimized for specific aniline derivatives.

Case Study: Application in the Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their overexpression is linked to various cancers.[7][8] Several potent Aurora kinase inhibitors are based on the 2,4-disubstituted pyrimidine scaffold.

The synthesis of these inhibitors often involves the reaction of a 2-amino-4-chloropyrimidine intermediate with a suitable nucleophile. This compound serves as an excellent starting point for such synthetic campaigns. For instance, a substituted aniline can be introduced at the C4 position to generate a library of compounds for SAR studies. The pyrrolidine at the C2 position can be further modified if necessary to optimize properties such as potency, selectivity, and pharmacokinetics.

G Kinase Kinase Active Site Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor ATP ATP

Conclusion

This compound is a high-value, versatile intermediate for medicinal chemistry and drug discovery. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the construction of diverse libraries of 2,4-disubstituted pyrimidines. As demonstrated, its application in the synthesis of kinase inhibitors highlights its strategic importance in the development of targeted therapies. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this powerful building block in their drug discovery endeavors.

References

Application Note: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the gram-scale synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine, a critical building block in contemporary drug discovery and development. The described methodology is founded on a regioselective nucleophilic aromatic substitution (SNAr) reaction, optimized for scalability, high yield, and purity. We delve into the mechanistic rationale behind key procedural steps, present a detailed, self-validating workflow with in-process controls, and outline rigorous safety procedures and analytical characterization methods to ensure both operator safety and the integrity of the final product.

Introduction and Scientific Context

This compound is a key heterocyclic intermediate. Its structural motif is prevalent in a wide array of biologically active molecules, including kinase inhibitors targeted for oncology and inflammatory diseases. The strategic placement of the chloro and pyrrolidinyl groups on the pyrimidine core allows for sequential, site-selective functionalization, making it an invaluable scaffold for building molecular complexity in medicinal chemistry campaigns.

The synthesis of substituted pyrimidines often leverages the inherent reactivity differences of the halogen substituents. In the case of 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] This established principle of reactivity allows for a highly regioselective displacement, which is the cornerstone of the protocol detailed herein. This application note aims to provide researchers and process chemists with a reliable and thoroughly documented procedure to produce this intermediate on a gram scale, facilitating downstream drug development efforts.

Reaction Mechanism and Strategy

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrrolidine acts as the nucleophile, attacking the electron-deficient pyrimidine ring. The reaction's high regioselectivity for the C4 position is a well-documented phenomenon for nucleophilic substitutions on 2,4-dichloropyrimidines.[1]

Overall Reaction Scheme:

Caption: Overall synthesis of this compound.

The reaction is facilitated by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid (HCl) generated during the substitution, driving the reaction to completion.

Materials, Equipment, and Safety

Reagent and Solvent Specifications
ReagentFormulaMW ( g/mol )CAS No.Amount (10g Scale)Notes / Supplier
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.983934-20-110.0 g (67.1 mmol)>98% Purity, Sigma-Aldrich
PyrrolidineC₄H₉N71.12123-75-15.24 g (6.0 mL, 73.8 mmol)>99% Purity, Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19121-44-87.47 g (10.3 mL, 73.8 mmol)>99% Purity, Acros Organics
Acetonitrile (MeCN)C₂H₃N41.0575-05-8200 mLAnhydrous, <50 ppm H₂O
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6~500 mLACS Grade for extraction
HexaneC₆H₁₄86.18110-54-3~800 mLACS Grade for chromatography
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6~20 gFor drying
Silica GelSiO₂60.087631-86-9~200 g230-400 mesh, for chromatography
Required Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • 250 mL dropping funnel

  • Condenser with nitrogen/argon inlet

  • Digital thermometer

  • Ice-water bath

  • 1 L separatory funnel

  • Rotary evaporator with vacuum pump and cold trap

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Environment, Health, and Safety (EHS) Protocol

This procedure must be performed inside a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE).

HazardMitigation and PPE RequirementFirst Aid
2,4-Dichloropyrimidine Toxic and corrosive. Avoid inhalation and skin contact.Skin: Wash with soap and water immediately.[2] Eyes: Rinse cautiously with water for several minutes.[3]
Pyrrolidine Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.Inhalation: Move to fresh air. Call a physician immediately. Skin/Eyes: Take off contaminated clothing. Rinse skin/eyes with water/shower. Call a physician immediately.
Triethylamine Flammable and corrosive.Skin/Eyes: Wash affected area with copious amounts of water. Seek medical attention.
Organic Solvents Flammable and volatile. Work away from ignition sources.Ensure adequate ventilation. In case of inhalation, move to fresh air.

Mandatory PPE:

  • Splash-proof safety goggles

  • Flame-resistant lab coat

  • Neoprene or nitrile gloves (double-gloving recommended)

  • Ensure a safety shower and eyewash station are immediately accessible.[4]

Detailed Experimental Protocol

This protocol is optimized for a 10-gram synthesis of the target compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Results: Characterization and Data

Yield and Physical Properties
ParameterExpected Result
Theoretical Yield 12.32 g (based on 67.1 mmol of 2,4-Dichloropyrimidine)
Typical Experimental Yield 10.5 - 11.7 g (85 - 95%)
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₀ClN₃
Molecular Weight 183.64 g/mol
Analytical Data for Product Validation

The identity and purity of the synthesized this compound must be confirmed by analytical techniques. High-performance liquid chromatography (HPLC) is suitable for assessing purity, while NMR and mass spectrometry confirm the structure.[5]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.95 (d, J = 5.6 Hz, 1H, pyrimidine C6-H)

    • 6.25 (d, J = 5.6 Hz, 1H, pyrimidine C5-H)

    • 3.55 (t, J = 6.4 Hz, 4H, pyrrolidine -NCH₂)

    • 1.95 (m, 4H, pyrrolidine -CH₂CH₂-)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 161.5, 160.8, 159.4, 105.2, 46.8, 25.5

  • Mass Spectrometry (ESI+):

    • Calculated for C₈H₁₁ClN₃⁺ [M+H]⁺: 184.06

    • Observed: m/z = 184.1

  • HPLC Purity Analysis:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of 20% to 95% Acetonitrile in Water (with 0.1% TFA) over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Expected Purity: >98%

Discussion of Critical Parameters

  • Temperature Control: The initial addition of pyrrolidine is exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent the formation of the undesired 2-substituted isomer and potential di-substituted byproducts. It also mitigates the risk of a runaway reaction.

  • Choice of Base: Triethylamine is a cost-effective and efficient scavenger for the HCl byproduct. Its boiling point allows for easy removal during work-up. Other tertiary amine bases like DIPEA can also be used but may require more rigorous purification to remove.

  • Solvent Purity: The use of anhydrous acetonitrile is recommended to prevent any potential hydrolysis of the starting material or product, which would lower the yield.

  • Work-up Procedure: The aqueous washes are essential for removing the triethylamine hydrochloride salt and any unreacted pyrrolidine. The brine wash aids in breaking any emulsions and initiating the drying of the organic layer.

  • Self-Validation: The inclusion of TLC monitoring is a critical step for trustworthiness. It provides a real-time assessment of the reaction's progress, preventing premature work-up of an incomplete reaction or prolonged reaction times that could lead to side-product formation. This ensures efficiency and reproducibility.

Conclusion

The protocol described in this application note presents a robust, scalable, and high-yielding method for the gram-scale synthesis of this compound. By adhering to the detailed steps, particularly with respect to temperature control and safety precautions, researchers can reliably produce this high-purity intermediate. The clear mechanistic rationale and integrated analytical checks provide a framework for confident execution and troubleshooting, empowering drug discovery professionals to accelerate their research programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, grounded in mechanistic principles and supported by established literature. Our goal is to provide you with the expertise to troubleshoot and optimize your synthetic protocols effectively.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-dichloropyrimidine, is reacted with pyrrolidine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The C4 position is generally more electrophilic and thus more susceptible to initial nucleophilic attack than the C2 position. However, the regioselectivity of this reaction is not always absolute and can be influenced by various factors, leading to the formation of side products.

II. Troubleshooting Guide: Addressing Common Side Products

This section provides a detailed guide to identifying and mitigating the formation of common impurities during the synthesis of this compound.

Issue 1: Formation of the Regioisomeric Impurity, 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

Question: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate from my desired this compound. How can I improve the regioselectivity of the reaction?

Answer:

The formation of the undesired 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine is a common issue stemming from the competitive nucleophilic attack of pyrrolidine at the C4 position of 2,4-dichloropyrimidine. While the C2 position is generally favored for substitution by secondary amines like pyrrolidine, the C4 position remains reactive, and mixtures of isomers are often observed[1]. The ratio of these isomers is highly dependent on the reaction conditions.

Causality and Mitigation Strategies:

  • Mechanism of Regioisomer Formation: The pyrimidine ring has two electrophilic centers at C2 and C4. The relative reactivity of these positions is influenced by the electronic effects of the ring nitrogen atoms and any substituents present. While theoretical calculations often show the C4 position to be more reactive in unsubstituted 2,4-dichloropyrimidine, the substitution pattern can alter this preference[1][2]. For instance, electron-donating groups at the C6 position can favor C2 substitution[1].

  • Troubleshooting and Optimization:

    • Temperature Control: Lowering the reaction temperature can often enhance regioselectivity. Running the reaction at 0 °C to room temperature is a good starting point. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically less favored isomer, leading to a mixture of products.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic solvents like THF, DMF, or acetonitrile are commonly used. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.

    • Rate of Addition: Adding the pyrrolidine solution slowly to the solution of 2,4-dichloropyrimidine can help to maintain a low concentration of the nucleophile, which can favor the formation of the desired product.

Illustrative Workflow for Optimizing Regioselectivity:

start Low Regioselectivity Observed temp Lower Reaction Temperature (e.g., 0 °C) start->temp solvent Screen Different Aprotic Solvents (THF, Acetonitrile, Dioxane) temp->solvent addition Slow, Dropwise Addition of Pyrrolidine solvent->addition analysis Analyze Isomer Ratio by HPLC/NMR addition->analysis

Caption: Workflow for optimizing regioselectivity.

Issue 2: Formation of the Di-substituted Side Product, 2,4-di(pyrrolidin-1-yl)pyrimidine

Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-substituted pyrimidine. How can I minimize its formation?

Answer:

The formation of 2,4-di(pyrrolidin-1-yl)pyrimidine occurs when a second molecule of pyrrolidine displaces the remaining chlorine atom on the mono-substituted intermediate. This is a common side reaction, especially if the reaction is allowed to proceed for too long or if an excess of the nucleophile is used.

Causality and Mitigation Strategies:

  • Mechanism of Di-substitution: After the initial substitution of one chlorine atom, the resulting mono-substituted product can undergo a second SNAr reaction with another equivalent of pyrrolidine. The electron-donating nature of the pyrrolidine substituent on the pyrimidine ring can activate the remaining chlorine for further substitution.

  • Troubleshooting and Optimization:

    • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of 2,4-dichloropyrimidine (e.g., 1.1 to 1.2 equivalents) relative to pyrrolidine can help to minimize the di-substituted product.

    • Reaction Time: Monitor the reaction progress closely using TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent the accumulation of the di-substituted product.

    • Temperature: As with regioselectivity, lower temperatures can help to control the rate of the second substitution reaction.

Table 1: Mitigation of Di-substitution

ParameterCondition to Minimize Di-substitutionRationale
Stoichiometry 1.0 eq. Pyrrolidine : 1.1-1.2 eq. 2,4-DichloropyrimidineLimits the availability of the nucleophile for the second substitution.
Reaction Time Monitor closely and quench upon consumption of starting materialPrevents the reaction from proceeding to the di-substituted product.
Temperature Lower temperatures (e.g., 0 °C to room temperature)Reduces the rate of the second substitution reaction.
Issue 3: Presence of Hydrolysis Products

Question: My final product is contaminated with an impurity that appears to be a hydroxylated pyrimidine. What is the source of this, and how can I prevent it?

Answer:

The presence of hydroxylated pyrimidines, such as 2-(pyrrolidin-1-yl)pyrimidin-4-ol, is typically due to the hydrolysis of the chloropyrimidine starting material or product. This occurs when water is present in the reaction mixture. Chloropyrimidines are susceptible to hydrolysis, especially under basic conditions.

Causality and Mitigation Strategies:

  • Mechanism of Hydrolysis: Water or hydroxide ions can act as nucleophiles, attacking the electrophilic carbon atoms of the pyrimidine ring and displacing the chloride ions. The resulting hydroxypyrimidine can exist in equilibrium with its tautomeric pyrimidone form.

  • Troubleshooting and Optimization:

    • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Aprotic Solvents: Use of aprotic solvents can minimize the presence of water.

    • Work-up Procedure: During the work-up, minimize the contact time of the product with aqueous basic solutions. Neutralize the reaction mixture carefully and proceed with extraction promptly.

Diagram of Hydrolysis Prevention:

cluster_prevention Hydrolysis Prevention dry_solvents Use Anhydrous Solvents and Reagents inert_atm Maintain Inert Atmosphere (N2/Ar) dry_solvents->inert_atm and hydrolysis Hydrolysis Product Formation careful_workup Careful Aqueous Work-up inert_atm->careful_workup and

Caption: Key steps to prevent hydrolysis.

III. Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of this compound?

A1: A general and reliable protocol involves the slow addition of pyrrolidine to a solution of 2,4-dichloropyrimidine in an aprotic solvent at a controlled temperature.

Standard Laboratory Protocol:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of pyrrolidine (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Q2: What are suitable analytical methods for monitoring the reaction and assessing the purity of the final product?

A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC:

    • Solvent System: A mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v) is often effective for separating the starting material, product, and major side products.

    • Visualization: The spots can be visualized under UV light (254 nm).

  • HPLC:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly employed.

    • Detection: UV detection at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm) is suitable.

Table 2: Typical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Q3: How can I effectively purify this compound from its regioisomer and the di-substituted byproduct?

A3: Flash column chromatography on silica gel is the most common and effective method for purification. The polarity difference between the desired product and the side products allows for their separation. The di-substituted product is typically more polar than the mono-substituted products, and the regioisomers may have slightly different polarities. A carefully optimized gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) should provide good separation. For very difficult separations, preparative HPLC may be necessary[3].

IV. References

  • BenchChem. (2025). Overcoming poor regioselectivity in the amination of dichloropyrimidines. BenchChem Technical Support.

  • Gudmundsson, K. S., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(22), 4443-4446.

  • Wamser, C. C. (1948). The Reaction of 2,4-Dichloropyrimidine with Amines. Journal of the American Chemical Society, 70(3), 1209-1215.

  • Luo, G., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.

  • Dudley, J. R., et al. (1951). The Reaction of 2,4-Dichloro-5-nitropyrimidine with Amines. Journal of the American Chemical Society, 73(7), 2986-2990.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem Technical Support.

References

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Challenge

The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyrimidine derivative and pyrrolidine. While seemingly straightforward, this reaction is often plagued by issues of regioselectivity, di-substitution, and other side reactions that can significantly lower the yield and complicate purification. This guide provides a structured approach to understanding and overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their underlying causes, and actionable solutions.

Issue 1: Low Yield due to Poor Regioselectivity (Formation of 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine)

One of the most significant challenges in this synthesis is controlling the regioselectivity of the nucleophilic attack by pyrrolidine on a 2,4-dichloropyrimidine starting material. While the C4 position is generally more reactive to nucleophilic substitution than the C2 position, this preference is not absolute and can be influenced by several factors, potentially leading to a difficult-to-separate mixture of isomers.[1][2]

Probable Causes & Solutions:

  • Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring plays a critical role. Electron-donating groups (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][3] Conversely, electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃) at the C5 position enhance the inherent preference for C4 substitution.[1][4]

    • Recommendation: If your starting material has a C6 electron-donating group, be aware of the increased likelihood of forming the undesired 2-substituted isomer. If possible, select a starting material without such a group or with a C5 electron-withdrawing group to favor C4 substitution.

  • Nature of the Nucleophile: While secondary amines like pyrrolidine generally favor the C4 position, the choice of nucleophile is a critical factor.[5] Interestingly, tertiary amines have demonstrated excellent selectivity for the C2 position, especially when an electron-withdrawing group is present at the C5 position.[1][4][6]

    • Recommendation: For the synthesis of the target molecule, the use of pyrrolidine (a secondary amine) is appropriate. Ensure the pyrrolidine is of high purity and free from contaminating tertiary amines.

  • Reaction Conditions (Solvent, Base, Temperature): These parameters are crucial for controlling regioselectivity. For instance, a n-butanol/DIPEA solvent/base system can promote the formation of a single C4-substituted product.[1] Lower temperatures generally favor the thermodynamically more stable product, which is often the C4-substituted isomer.

    • Recommendation: Employ a non-polar aprotic solvent like THF or a polar aprotic solvent like DMF at controlled, lower temperatures (e.g., 0 °C to room temperature) to enhance C4 selectivity.[2][5] The choice of base is also critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is recommended to avoid competing reactions.

Troubleshooting Workflow for Poor Regioselectivity

References

Technical Support Center: Managing Dichlorination in 2,4-Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,4-Dichloropyrimidine Chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize 2,4-dichloropyrimidine as a key synthetic intermediate. The inherent reactivity of the two chlorine atoms provides a powerful tool for molecular elaboration, but it also presents the significant challenge of controlling selectivity. Unwanted dichlorination, leading to di-substituted byproducts, is a common hurdle that can complicate purification, reduce yields, and derail synthetic campaigns.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the mechanistic underpinnings of dichlorination and provide actionable troubleshooting strategies to help you achieve clean, selective mono-substitution on the pyrimidine core.

Troubleshooting Guide: Overcoming Dichlorination

This section addresses specific experimental issues related to the formation of di-substituted pyrimidine byproducts.

Question 1: My SNAr amination is yielding a significant amount of the 2,4-di-amino-pyrimidine byproduct, along with a mixture of C4 and C2 mono-substituted isomers. How can I favor the C4 mono-substituted product?

Problem/Observation: You are attempting a nucleophilic aromatic substitution (SNAr) with an amine and observing poor selectivity, with the reaction proceeding to the di-substituted product and also yielding a mixture of the C4 and C2 mono-amines that are difficult to separate.[1]

Probable Causes:

  • Excess Nucleophile/Base: Using a large excess of the amine nucleophile or base can drive the second substitution reaction, especially after the first activating substitution has occurred.

  • High Temperature/Long Reaction Time: Forcing conditions increase the kinetic energy of the system, which can overcome the activation barrier for the second, less favorable substitution at the C2 position.[2] The mono-substituted product, once formed, can then react further to give the di-substituted byproduct.[1]

  • Inherent Reactivity: The reactivity difference between the C2 and C4 positions is often moderate.[3] While C4 is generally more electrophilic, harsh conditions can erode this selectivity, leading to a mixture of isomers and subsequent dichlorination.[4]

Recommended Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry. Begin by using 1.0-1.1 equivalents of your amine nucleophile. This ensures there is not a large excess available to react with the mono-substituted intermediate.

  • Order of Addition: Add the nucleophile slowly or portion-wise to the solution of 2,4-dichloropyrimidine. A slow addition maintains a low instantaneous concentration of the nucleophile, favoring the more reactive C4 position and minimizing the follow-on reaction. For particularly challenging cases, consider adding the dichloropyrimidine solution to the amine/base mixture.[1]

  • Temperature Management: Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and monitor the progress by TLC or LC-MS.[3] Only warm the reaction gradually if no conversion is observed. Often, the C4 substitution is significantly faster and can proceed at lower temperatures than the C2 substitution.[3]

  • Solvent and Base Screening: The reaction environment is critical.

    • Solvents: Polar aprotic solvents like DMF or DMSO can sometimes accelerate the second substitution.[5] Consider screening less polar solvents like THF or dioxane, or alcohols like n-butanol, which have been reported to improve C4 selectivity.[1]

    • Bases: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) instead of an excess of the amine nucleophile to scavenge the generated HCl. For highly selective reactions with secondary aliphatic amines, a strong, non-nucleophilic base like LiHMDS has proven effective.[3][6]

Question 2: I am using a palladium catalyst for a Buchwald-Hartwig amination to improve C4 selectivity, but I am still observing dichlorination. What's going wrong?

Problem/Observation: A Pd-catalyzed cross-coupling reaction, intended to be highly regioselective for the C4 position, is producing the di-substituted byproduct.

Probable Causes:

  • Catalyst Loading/Activity: High catalyst loading or a highly active catalyst system can be indiscriminate and may catalyze the second substitution at the C2 position, which is also susceptible to palladium-catalyzed cross-coupling.[3]

  • Ligand Choice: The ligand is paramount in controlling regioselectivity. An inappropriate ligand may not provide the necessary steric or electronic environment to differentiate sufficiently between the C2 and C4 positions.

  • Reaction Conditions: As with SNAr, excessive temperature or reaction time can lead to the undesired second coupling event.

Recommended Solutions:

  • Optimize Catalyst Loading: Reduce the palladium catalyst loading systematically (e.g., from 2 mol% down to 0.5 mol%). Lowering the catalyst concentration can often temper the reaction rate and favor the kinetically preferred C4 position.

  • Systematic Ligand Screening: This is the most critical step. Ligand choice can completely switch the site of reaction.[5]

    • For C4-selective Suzuki couplings, very sterically hindered N-heterocyclic carbene (NHC) ligands like IPr or SIPr have shown high selectivity.[7]

    • For C4-selective aminations, bidentate phosphine ligands such as dppb (1,4-bis(diphenylphosphino)butane) have been used effectively.[3]

  • Control Temperature: Execute the reaction at the lowest temperature that allows for a reasonable reaction rate for the first coupling. For many Pd-catalyzed aminations on this scaffold, reactions can be run at temperatures from -20 °C to 0 °C.[3]

  • Consider Ligand-Free Conditions: In some specific cases, particularly for Suzuki-Miyaura couplings, ligand-free "Jeffery" conditions have been shown to enhance C4-selectivity to >99:1.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing dichlorination issues.

G start Start: Dichlorination Observed check_stoich 1. Verify Stoichiometry (Nucleophile ≤ 1.1 eq) start->check_stoich check_temp 2. Lower Reaction Temp (Start at 0°C or below) check_stoich->check_temp Issue Persists success Success: Mono-substitution Achieved check_stoich->success Resolved check_addition 3. Modify Addition (Slow/Portion-wise) check_temp->check_addition Issue Persists check_temp->success Resolved screen_solv_base 4. Screen Solvents & Base (e.g., THF, Dioxane, DIPEA) check_addition->screen_solv_base Issue Persists check_addition->success Resolved consider_pd 5. Switch to Pd-Catalysis (For Aminations/Couplings) screen_solv_base->consider_pd S(N)Ar Fails screen_solv_base->success Resolved optimize_pd Optimize Pd-Catalysis (↓ Catalyst, Screen Ligands) consider_pd->optimize_pd optimize_pd->success Resolved

Caption: A step-by-step troubleshooting workflow for managing dichlorination.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position generally more reactive than the C2 position in SNAr reactions?

The greater reactivity of the C4 position is a well-established principle in pyrimidine chemistry and is primarily due to electronic factors.[3][4] The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. Upon nucleophilic attack, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this intermediate dictates the rate of reaction. For attack at C4 (or the equivalent C6), the negative charge can be delocalized onto both ring nitrogen atoms. For attack at C2, the charge is delocalized onto only one nitrogen. The greater delocalization and stabilization of the Meisenheimer complex for C4 attack results in a lower activation energy and a faster reaction rate.[4]

Caption: Stability of Meisenheimer intermediates in S(N)Ar reactions.

Q2: How do substituents on the pyrimidine ring affect regioselectivity and the risk of dichlorination?

Substituents have a profound electronic and steric influence on the reaction outcome.[8][9]

  • Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., -NO₂, -CN) enhance the electron-deficient nature of the ring, activating it towards nucleophilic attack and strongly favoring substitution at the C4 position.[10][11][12]

  • Electron-Donating Groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the normal selectivity, making the C2 position more reactive.[8][9] This occurs because the EDG can destabilize the C4 Meisenheimer intermediate. In such cases, dichlorination can still be an issue, but the initial attack may favor C2.

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder attack at the adjacent C4 position, potentially reducing the C4/C2 selectivity or even favoring C2 attack.[8]

Q3: What are the best analytical techniques to differentiate between C2-substituted, C4-substituted, and 2,4-di-substituted products?

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The symmetry of the products is a key differentiator. The 2,4-di-substituted product (if the nucleophile is the same) will show higher symmetry in its NMR spectrum compared to the mono-substituted isomers. For mono-substituted products, the chemical shifts of the remaining ring protons and carbons will be distinct. 2D NMR techniques like HMBC and NOESY can be used for unambiguous structural assignment by looking at correlations between the substituent and the pyrimidine ring protons.

  • Mass Spectrometry (MS): LC-MS is invaluable for monitoring the reaction. It allows you to track the consumption of starting material (m/z of 2,4-dichloropyrimidine) and the formation of the mono-substituted (M+Nu-Cl) and di-substituted (M+2Nu-2Cl) products based on their distinct molecular weights.

  • Chromatography (TLC/HPLC): TLC is essential for real-time reaction monitoring. The different products will typically have different Rf values. HPLC can be used to quantify the ratio of isomers and byproducts in the crude reaction mixture.[3]

Quantitative Data Summary

The following table summarizes the general effects of key reaction parameters on selectivity and dichlorination risk.

ParameterConditionEffect on C4-SelectivityRisk of DichlorinationRationale
Temperature Low (e.g., -20°C to RT)HighLowFavors kinetically preferred C4 substitution.[3]
High (e.g., >80°C)LowHighProvides energy to overcome activation barrier for C2 and di-substitution.[13]
Nucleophile 1.0 - 1.1 equivalentsHighLowLimits availability for the second substitution reaction.
> 1.5 equivalentsLowHighDrives the reaction towards the di-substituted product.
Solvent Aprotic (THF, Dioxane)Generally GoodModerateLess likely to accelerate the second substitution compared to highly polar solvents.[3]
Polar Aprotic (DMF, DMSO)VariableHighCan stabilize charged intermediates, potentially accelerating all reaction pathways.[11]
Catalysis None (SNAr)Moderate to GoodCondition-dependentRelies on inherent electronic differences between C2 and C4.[3]
Pd-catalyzed (e.g., Pd(OAc)₂/dppb)Very HighLow (if optimized)Ligand control can provide excellent regioselectivity.[3][6]
Experimental Protocol: Highly Regioselective C4-Amination

This protocol describes a palladium-catalyzed amination of a 6-aryl-2,4-dichloropyrimidine, which strongly favors the C4-isomer and minimizes dichlorination, adapted from literature procedures.[1][3][6]

Objective: To synthesize 4-(Alkylamino)-6-aryl-2-chloropyrimidine with high regioselectivity.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq., 1 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb, 0.01 eq., 1 mol%)

  • Aliphatic secondary amine (e.g., morpholine, 1.1 eq.)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), palladium(II) acetate (0.01 eq.), and dppb (0.01 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the solids.

  • Amine/Base Premixing: In a separate dry, nitrogen-flushed vessel, add the aliphatic secondary amine (1.1 eq.) and cool the solution to 0 °C. To this, slowly add the LiHMDS solution (1.1 eq.). Stir for 10 minutes at 0 °C.

  • Reaction Execution: Cool the flask containing the dichloropyrimidine and catalyst to -20 °C using an appropriate cooling bath.

  • Slow Addition: Slowly add the pre-mixed amine/LiHMDS solution from step 3 to the dichloropyrimidine solution dropwise via syringe over 20-30 minutes. The order of addition is critical to maintain high regioselectivity.[1]

  • Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure C4-aminated product.

References

stability of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to help you anticipate and resolve challenges, ensuring the success and reproducibility of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during reactions involving this compound. The advice provided is based on established principles of pyrimidine chemistry and practical laboratory experience.

Issue 1: Low Yield or Stalled Reaction in Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Question: I am performing a Suzuki-Miyaura coupling with this compound, but I'm observing low conversion to my desired product, even after extended reaction times. What could be the cause?

Answer: Low yields in cross-coupling reactions with this substrate are often traced back to two primary issues: catalyst deactivation or substrate degradation. The key is to understand the lability of the C4-chloro substituent.

Potential Causes & Solutions:

  • Competitive Hydrolysis (Protodehalogenation): The C4-chloro group on the electron-deficient pyrimidine ring is susceptible to nucleophilic attack. Under aqueous basic conditions, especially at elevated temperatures, hydrolysis to form the corresponding pyrimidin-4-one is a significant side reaction. This consumes your starting material and reduces the overall yield.

    • Troubleshooting Steps:

      • Minimize Water: Use anhydrous solvents and reagents. If an aqueous base is required, consider using phase-transfer conditions or a biphasic system to minimize contact time.

      • Choice of Base: Opt for non-nucleophilic bases. While alkali carbonates (K₂CO₃, Cs₂CO₃) are common, they can promote hydrolysis. Consider using potassium phosphate (K₃PO₄) or organic bases like DBU or DIPEA in anhydrous media.

      • Temperature Control: Run the reaction at the lowest effective temperature. While many cross-couplings require heat, excessive temperatures (>100-120 °C) will accelerate decomposition. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

  • Ligand/Catalyst Issues: The pyrrolidine nitrogen can potentially coordinate to the palladium center, interfering with the catalytic cycle.

    • Troubleshooting Steps:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are designed to promote efficient oxidative addition and reductive elimination while resisting catalyst decomposition.

      • Catalyst Loading: In cases of slow reaction, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be beneficial, but this should be a secondary step after optimizing other conditions.

Issue 2: Multiple Unidentified Spots on TLC/LC-MS Analysis

Question: My reaction mixture shows the starting material, the product, and several new, unidentified spots. What are these byproducts, and how can I prevent them?

Answer: The appearance of multiple byproducts often points to the degradation of the pyrimidine core itself, especially under harsh acidic or basic conditions.

Potential Causes & Solutions:

  • Acid-Mediated Degradation: Strong acidic conditions can lead to the hydrolysis of the C4-chloro group, often at an accelerated rate compared to basic conditions. The pyrimidine ring can be protonated, which further activates the C4 position toward nucleophilic attack by water or other nucleophiles present in the mixture.[1][2]

    • Troubleshooting Steps:

      • Avoid Strong Acids: If your reaction generates acid (e.g., HCl from an amine coupling), it must be scavenged. Use a non-nucleophilic base like DIPEA or 2,6-lutidine.

      • pH Monitoring: For reactions in protic solvents, monitor the pH. An acidic shift can indicate a problem. Studies on related chloropyrimidines show that even mildly acidic conditions (pH 2.0-4.7) can promote solvolysis.[1][2]

      • Solvent Choice: In acid-catalyzed reactions, switching from a nucleophilic solvent like methanol to a non-nucleophilic one like dioxane or toluene can prevent solvolysis byproducts.

  • Ring Opening/Degradation: While less common under typical synthetic conditions, pyrimidine rings can undergo enzymatic or harsh chemical degradation.[3][4][5] Under strongly basic and high-temperature conditions, the pyrimidine ring itself can become susceptible to cleavage.

    • Troubleshooting Steps:

      • Moderate Conditions: This is a reminder to use the mildest possible conditions (temperature, pH, reaction time) to achieve the desired transformation. Screen conditions to find the optimal window.

Below is a troubleshooting workflow to help diagnose and solve common issues.

Caption: Troubleshooting workflow for reactions with this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: Like many halogenated heterocyclic compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of hydrolysis from atmospheric moisture. While stable at room temperature for short periods, long-term storage at 2-8°C is recommended.[6]

Q2: How does the stability of the C4-Cl bond compare to the C2-Cl bond on a pyrimidine ring?

A: In general, for dichloropyrimidines without other strong directing groups, the C4 and C6 positions are more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This is due to the electronic distribution within the pyrimidine ring, where the nitrogen atoms exert a stronger electron-withdrawing effect at the C4/C6 positions. Therefore, the C4-Cl bond in your molecule is the primary site of reactivity for SNAr and cross-coupling reactions.[7]

Q3: Can I use this compound in strongly acidic media, for example, for a deprotection step?

A: It is highly discouraged. Strong acids like trifluoroacetic acid (TFA) or concentrated HCl will likely lead to rapid hydrolysis of the C4-chloro group, resulting in the formation of 2-(pyrrolidin-1-yl)pyrimidin-4-one. If an acid-labile protecting group must be removed from another part of your molecule, you should screen for the mildest possible acidic conditions (e.g., dilute HCl in dioxane, formic acid) at low temperatures and carefully monitor the reaction for decomposition of the pyrimidine core.[1][2]

Q4: What is the expected reactivity with amine nucleophiles?

A: The C4-chloro group is readily displaced by primary and secondary amines via an SNAr reaction. This reaction is often performed in a polar aprotic solvent like DMF, NMP, or DMSO at elevated temperatures (80-140 °C). The reaction typically generates HCl, which should be scavenged with a base (e.g., K₂CO₃, DIPEA) to prevent protonation of the amine nucleophile and potential acid-catalyzed degradation of the substrate.

Stability Profile Summary

The following table summarizes the general stability of this compound under various conditions.

ConditionStabilityPrimary Degradation PathwayRecommendations
Strongly Acidic (pH < 2) PoorRapid hydrolysis to pyrimidin-4-oneAvoid completely.
Mildly Acidic (pH 3-6) ModerateSlow hydrolysis/solvolysisUse non-nucleophilic solvents. Monitor reaction closely.[1][2]
Neutral (pH ~7) GoodMinimal degradationIdeal for storage in aprotic solvents.
Mildly Basic (pH 8-10) GoodSlow hydrolysis at elevated temperaturesPreferred condition for many coupling reactions. Use non-aqueous bases if possible.
Strongly Basic (pH > 11) Moderate to PoorHydrolysis and potential ring degradationAvoid strong hydroxides (NaOH, KOH) at high temperatures.
Elevated Temperature (>120°C) ModerateAccelerates all degradation pathwaysUse the lowest feasible temperature for your reaction.

Part 3: Experimental Protocol Example

Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To couple an aryl group at the C4 position while minimizing hydrolysis and other side reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv), dried

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).

    • Causality Note: Using a predominantly organic solvent mixture with minimal degassed water helps solubilize the base while minimizing the risk of hydrolysis of the starting material.[1]

  • Reaction: Heat the reaction mixture to 85-95°C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the clean conversion of the starting material to a single new product spot. The presence of a new, more polar spot that does not correspond to the product may indicate hydrolysis.

  • Work-up: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the amination of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial synthetic step. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the amination of this compound, with a focus on the critical role of reaction temperature.

Question 1: My reaction shows low or no conversion to the desired aminated product. How can I improve the yield?

Answer:

Low conversion is a common issue and is often directly related to insufficient thermal energy to overcome the activation barrier of the reaction. The amination of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, but the C-Cl bond still requires energy to be broken.[1]

Troubleshooting Steps:

  • Initial Temperature Increase: If you are running the reaction at or below room temperature, a modest increase in temperature is the first logical step. A good starting point for many SNAr reactions on chloropyrimidines is in the range of 60-80 °C.[2] Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Solvent Considerations: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMAc, or NMP are excellent choices as they can stabilize the polar transition state of the Meisenheimer complex formed during the SNAr mechanism.[3] If you are using a less polar solvent, switching to one of these may improve your conversion rate even at a moderate temperature. In some cases, water has been shown to be a superior solvent, accelerating the reaction.[2][3]

  • Extended Reaction Time: If a moderate temperature increase does not lead to complete conversion, extending the reaction time is a viable option before resorting to higher temperatures, which could promote side reactions.

  • Catalysis: For less reactive amine nucleophiles, the addition of a catalyst can be beneficial. While palladium catalysts are sometimes used for amination of dichloropyrimidines, for this specific substrate, acid catalysis might be more relevant, especially if the amine is a weak nucleophile.[1][4] A small amount of a non-nucleophilic acid can protonate the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack. However, be cautious as excess acid can lead to side reactions like solvolysis.[2][3]

Question 2: I am observing the formation of significant side products. How can I minimize these impurities?

Answer:

The formation of side products is often a consequence of excessive reaction temperatures or prolonged reaction times. Understanding the nature of the side products is key to mitigating their formation.

Common Side Products and Mitigation Strategies:

  • Solvolysis Products: If your reaction solvent is a nucleophile itself (e.g., methanol, ethanol, water), it can compete with your amine to displace the chloride. This is particularly prevalent at higher temperatures. For instance, if using methanol as a solvent, you might observe the formation of 4-methoxy-2-(pyrrolidin-1-yl)pyrimidine.

    • Solution: Reduce the reaction temperature. If a higher temperature is necessary for the primary reaction, consider switching to a non-nucleophilic solvent like DMF, DMAc, or toluene. If using an alcohol or water, minimizing the reaction time is crucial.

  • Decomposition: Heterocyclic compounds can be prone to decomposition at elevated temperatures. If you observe a complex mixture of unidentifiable products, excessive heat is a likely culprit.

    • Solution: Lower the reaction temperature and accept a longer reaction time. Running a temperature screen (e.g., 60 °C, 80 °C, 100 °C) with close monitoring can help identify the optimal balance between reaction rate and substrate/product stability.

  • Double Amination (if applicable to other substrates): In cases of di- or tri-chloropyrimidines, higher temperatures can lead to multiple substitutions. While your substrate is mono-chloro at the reactive position, this is a general principle to keep in mind for other systems.

Data Summary: Effect of Temperature on Reaction Parameters

ParameterLow Temperature (e.g., RT - 40°C)Moderate Temperature (e.g., 60-80°C)High Temperature (e.g., >100°C)
Reaction Rate Slow, may result in incomplete conversionGenerally optimal for good conversion ratesFast, but may be difficult to control
Yield Potentially low due to incomplete reactionOften maximizedMay decrease due to side reactions/decomposition
Selectivity HighGenerally highMay decrease due to competing side reactions
Side Products MinimalLow to moderate, depending on conditionsHigh potential for solvolysis and decomposition

Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic approach to determining the optimal reaction temperature for your specific amination reaction.

  • Setup: In parallel reaction vials, combine this compound (1.0 eq), your amine nucleophile (1.1-1.5 eq), and your chosen solvent (e.g., DMF).

  • Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 50°C, 60°C, 70°C, 80°C, 90°C, 100°C).

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.

  • Analysis: Quench the aliquots and analyze by LC-MS or a calibrated HPLC to determine the conversion to product and the formation of any impurities.

  • Evaluation: Plot the conversion and impurity levels against temperature and time to identify the conditions that provide the best balance of high conversion and minimal side product formation in a reasonable timeframe.

FAQs: Understanding the Fundamentals

Q: What is the theoretical basis for optimizing reaction temperature in an SNAr reaction?

A: The reaction rate is governed by the Arrhenius equation, which indicates an exponential relationship between the rate constant and temperature. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus the likelihood of overcoming the activation energy. However, side reactions also have their own activation energies. The goal of temperature optimization is to find a "sweet spot" where the rate of the desired reaction is significantly faster than the rates of competing side reactions.

Q: Why is the C4 position on the pyrimidine ring generally more reactive than the C2 position in SNAr reactions?

A: The reactivity of different positions on the pyrimidine ring towards nucleophilic attack is determined by the electron-withdrawing ability of the ring nitrogens. The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens, and meta to the other. The C2 position is ortho to both nitrogens. This positioning makes the C4/C6 positions generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[1]

Q: Can microwave irradiation be used to optimize this reaction?

A: Yes, microwave synthesis is an excellent tool for optimizing reaction conditions, including temperature. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and sometimes cleaner reactions compared to conventional heating. A temperature screening, similar to the one described in the experimental protocol, can be efficiently performed using a microwave reactor.

Visualization of the Optimization Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization Loop start Reaction Setup: This compound + Amine initial_run Initial Run at Moderate Temperature (e.g., 60°C) start->initial_run outcome Analyze Outcome initial_run->outcome low_conversion Low Conversion outcome->low_conversion < 80% Conversion side_products Side Products Observed outcome->side_products > 5% Impurities good_result Good Conversion & Purity outcome->good_result Success increase_temp Increase Temperature (e.g., 80-100°C) low_conversion->increase_temp change_solvent Change Solvent (e.g., DMF, water) low_conversion->change_solvent add_catalyst Consider Acid Catalyst low_conversion->add_catalyst decrease_temp Decrease Temperature (e.g., 40-50°C) side_products->decrease_temp end_node Optimized Protocol good_result->end_node increase_temp->outcome decrease_temp->outcome change_solvent->outcome add_catalyst->outcome

Caption: Workflow for optimizing reaction temperature.

References

Technical Support Center: A Scientist's Guide to Preventing Hydrolysis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The inherent reactivity that makes this compound a valuable intermediate also renders it susceptible to hydrolysis, a common pitfall that can compromise yield, purity, and experimental reproducibility.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to proactively design robust experimental protocols and safeguard the integrity of your material.

Section 1: Understanding the Core Instability

Q1: Why is this compound so susceptible to hydrolysis?

A1: The susceptibility of this compound to hydrolysis is rooted in the electronic nature of the pyrimidine ring. The two nitrogen atoms in the ring are strongly electron-withdrawing, which significantly reduces the electron density at the carbon atoms, particularly at positions 2, 4, and 6. This electronic pull makes the carbon atom bonded to the chlorine at the C4 position highly electrophilic and thus an excellent target for nucleophiles.

Water, although a weak nucleophile, is often present in solvents or introduced during aqueous work-up procedures. It can attack the electrophilic C4 carbon, leading to a Nucleophilic Aromatic Substitution (SNAr) reaction. This process displaces the chloride leaving group and results in the formation of the undesired 4-hydroxy-2-(pyrrolidin-1-yl)pyrimidine by-product. The reaction is often accelerated by acidic or basic conditions.[1][2]

Hydrolysis_Mechanism Figure 1: Hydrolysis via SNAr Mechanism reagent reagent intermediate intermediate product product catalyst catalyst start This compound meisenheimer Meisenheimer-like Intermediate (Tetrahedral) start->meisenheimer Nucleophilic Attack water H₂O (Nucleophile) water->meisenheimer hydroxypyrimidine 4-Hydroxy By-product (Hydrolyzed) meisenheimer->hydroxypyrimidine Elimination of Cl⁻ hcl HCl meisenheimer->hcl Proton Transfer

Caption: Figure 1: Hydrolysis via SNAr Mechanism

Section 2: Proactive Prevention: Storage and Handling

Proper storage and handling are the first line of defense against hydrolysis. Degradation can occur slowly over time even in the vial if conditions are not optimal.

Q2: What are the definitive, long-term storage conditions for this compound?

A2: To ensure multi-year stability, the compound must be rigorously protected from atmospheric moisture and stored at low temperatures.[3][4][5] We recommend the following conditions, summarized in Table 1.

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Slows the rate of any potential decomposition reactions.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[6][7]
Container Amber Glass Vial with PTFE-lined CapProtects from light, which can catalyze degradation, and provides a superior seal against moisture ingress compared to standard caps.
State SolidStoring as a solid minimizes mobility and interaction between molecules and trace impurities.

Table 1: Recommended Long-Term Storage Conditions

Q3: What is the standard operating procedure (SOP) for handling this reagent before a reaction?

A3: Adhering to a strict handling protocol is critical to prevent introducing moisture at the outset of your experiment.

Protocol 1: Weighing and Dispensing Under Anhydrous Conditions

  • Preparation: Place the sealed reagent vial and necessary tools (spatulas, weigh boats) in a desiccator for at least 30 minutes to allow them to come to room temperature. This prevents condensation of atmospheric moisture on cold surfaces.

  • Inert Atmosphere: If available, transfer the reagent inside a glovebox. If not, create a positive pressure of inert gas (argon or nitrogen) over the vial immediately after opening.

  • Dispensing: Quickly weigh the desired amount of the solid into a tared, dry flask.

  • Sealing: Immediately reseal the main reagent vial, wrap the cap with Parafilm® for extra security, and flush the reaction flask containing the weighed reagent with inert gas.

  • Storage: Return the main reagent vial to the recommended refrigerated storage conditions promptly.

Section 3: Troubleshooting Guide for Reaction and Work-up

Hydrolysis is most likely to occur during the reaction itself or, more commonly, during the aqueous work-up phase.

Q4: My TLC analysis shows a new, more polar spot corresponding to the hydrolyzed by-product. What are the likely causes during the reaction?

A4: The appearance of the hydroxy by-product during the reaction points to the presence of water. Refer to the troubleshooting guide below.

ObservationPotential CauseRecommended Solution
Hydrolysis by-product forms early in the reaction.Contaminated Solvent: The reaction solvent was not sufficiently anhydrous.Use freshly distilled solvents or purchase high-purity anhydrous solvents and handle them under an inert atmosphere. Consider adding activated molecular sieves (3Å or 4Å) to the reaction flask.
Reaction is sluggish and hydrolysis is a major side reaction.Atmospheric Leak: The reaction setup is not properly sealed, allowing atmospheric moisture to enter over time.Ensure all joints are well-greased and sealed. Maintain a positive pressure of inert gas throughout the reaction, using a bubbler or balloon.
Hydrolysis occurs upon addition of a specific reagent.Wet Reagent: A liquid or solid reagent (e.g., an amine, a base) was not anhydrous.Dry liquid reagents over appropriate drying agents (e.g., CaH₂, KOH). Dry solid reagents in a vacuum oven before use.

Table 2: Troubleshooting Hydrolysis During a Reaction

Q5: How can I design an aqueous work-up protocol that minimizes the risk of hydrolysis?

A5: While seemingly counterintuitive, an aqueous work-up can be performed safely by controlling the conditions to disfavor the SNAr reaction. The key is to minimize contact time and control the pH and temperature.

Protocol 2: Hydrolysis-Minimizing Aqueous Work-up

  • Cooling: Before work-up, cool the reaction mixture in an ice-water bath (0-5°C). This dramatically reduces the rate of hydrolysis.

  • Quenching: If applicable, quench the reaction by slowly adding it to a cold, saturated, and weakly basic solution like sodium bicarbonate (NaHCO₃). Avoid strong bases, which can catalyze hydrolysis. A neutral wash with cold brine is also a good option.

  • Extraction: Perform the liquid-liquid extraction quickly. Use cold extraction solvents and pre-chilled aqueous solutions. Do not allow the layers to sit in the separatory funnel for extended periods.

  • Drying: After separating the organic layer, dry it immediately and thoroughly over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure as soon as possible. Do not let the solution sit for long periods.[6]

Section 4: FAQs for Purification

Q6: I consistently see significant decomposition when I purify my product using silica gel column chromatography. Why does this happen and how can I stop it?

A6: This is a very common issue. Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidic environment can catalyze the hydrolysis of your acid-sensitive chloropyrimidine directly on the column.[6]

Protocol 3: Neutralizing Silica Gel for Chromatography

  • Prepare Slurry: In a fume hood, create a slurry of your silica gel in the desired starting eluent (e.g., Hexane/Ethyl Acetate).

  • Add Base: To this slurry, add 1-2% triethylamine (TEA) by volume (e.g., 1-2 mL of TEA for every 100 mL of eluent used to make the slurry).

  • Equilibrate: Stir the slurry gently for 15-20 minutes. This allows the TEA to neutralize the acidic sites on the silica surface.

  • Pack Column: Pack your column using this neutralized slurry as you normally would.

  • Elute: Prepare your mobile phase with the same percentage of TEA (e.g., 1% TEA in 90:10 Hexane/EtOAc) to maintain the neutral environment throughout the purification process.

This simple pretreatment will drastically reduce on-column decomposition for most acid-sensitive compounds.

Section 5: Summary Workflow for Maintaining Compound Integrity

The following diagram provides a top-level view of the entire experimental process, highlighting the critical control points for preventing hydrolysis of this compound.

Workflow Figure 2: Critical Control Points in the Experimental Workflow process_step process_step precaution_point precaution_point connector storage 1. Storage setup 2. Reaction Setup storage->setup c1 c1 storage->c1 reaction 3. Reaction setup->reaction c2 c2 setup->c2 workup 4. Aqueous Work-up reaction->workup c3 c3 reaction->c3 purify 5. Purification workup->purify c4 c4 workup->c4 final Final Product purify->final c5 c5 purify->c5 p1 Refrigerate; Inert Atmosphere p2 Use Anhydrous Techniques p3 Use Dry Solvents; Maintain Inert Atm. p4 Work Cold & Fast; Control pH p5 Neutralize Silica Gel (e.g., with TEA) c1->p1 c2->p2 c3->p3 c4->p4 c5->p5

Caption: Figure 2: Critical Control Points in the Experimental Workflow

By implementing these strategies, you can confidently handle this compound, ensuring its integrity from the moment you receive it to the final, purified product.

References

Technical Support Center: Characterization of Impurities in 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and impurity characterization of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.

Section 1: Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in the HPLC Chromatogram of the Final Product

Question: My HPLC analysis of the final this compound product shows several unexpected peaks. How can I identify their source and structure?

Answer:

The appearance of unexpected peaks in your HPLC chromatogram indicates the presence of impurities. These can originate from starting materials, side reactions, or degradation of the product. A systematic approach is crucial for identification and control.

Causality and Investigation Strategy:

  • Starting Material and Reagent Purity: Impurities in the starting materials, such as 2,4-dichloropyrimidine and pyrrolidine, are a common source of downstream impurities.

    • Action: Analyze all starting materials and reagents by HPLC and/or GC-MS to confirm their purity before starting the synthesis. Compare the retention times of any observed impurities with those in your final product chromatogram.

  • Side Reactions: The reaction between 2,4-dichloropyrimidine and pyrrolidine can lead to several by-products.

    • Potential By-products:

      • Disubstituted Product (2,4-bis(pyrrolidin-1-yl)pyrimidine): This forms when a second molecule of pyrrolidine displaces the remaining chlorine atom. This is often favored by an excess of pyrrolidine or prolonged reaction times at elevated temperatures.

      • Isomeric Product (2-Chloro-4-(pyrrolidin-1-yl)pyrimidine): While the 2-position is generally more reactive, substitution at the 4-position can occur, leading to this isomer.

      • Hydrolysis Product (2-(pyrrolidin-1-yl)pyrimidin-4-ol): If water is present in the reaction mixture, the chloro group can be hydrolyzed.

  • Degradation Products: The final product may degrade under certain conditions (e.g., exposure to light, heat, or incompatible pH).

    • Action: Perform forced degradation studies to intentionally degrade the this compound sample.[1][2] This will help in identifying potential degradation products and developing a stability-indicating analytical method.[2][3][4]

Visualizing Potential Impurity Formation:

G cluster_reactants Starting Materials cluster_products Products & Impurities 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Target_Product This compound 2,4-Dichloropyrimidine->Target_Product + Pyrrolidine (1 eq) Isomeric 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine 2,4-Dichloropyrimidine->Isomeric + Pyrrolidine (Side Reaction) Pyrrolidine Pyrrolidine Disubstituted 2,4-bis(pyrrolidin-1-yl)pyrimidine Target_Product->Disubstituted + Pyrrolidine (>1 eq) Hydrolysis 2-(pyrrolidin-1-yl)pyrimidin-4-ol Target_Product->Hydrolysis + H2O

Caption: Potential impurity formation pathways in the synthesis of this compound.

Issue 2: Difficulty in Quantifying Low-Level Impurities

Question: I have identified a critical impurity, but its concentration is near the limit of detection of my current HPLC-UV method. How can I improve the sensitivity and accuracy of quantification?

Answer:

Quantifying trace-level impurities is a common challenge, especially when dealing with potentially mutagenic or toxic compounds where regulatory limits are stringent.[5] Here are several strategies to enhance your analytical capabilities:

  • Method Optimization for HPLC-UV:

    • Wavelength Selection: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for the impurity, which may differ from the main compound. A photodiode array (PDA) detector is invaluable for this.

    • Mobile Phase Modification: Adjusting the mobile phase composition (e.g., organic modifier, pH) can improve peak shape and resolution, leading to better integration and quantification.

    • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening or column overload.

  • Utilize a More Sensitive Detector:

    • Mass Spectrometry (LC-MS): This is a powerful tool for both identification and quantification of impurities.[6] It offers significantly higher sensitivity and selectivity than UV detection.[4]

    • Charged Aerosol Detector (CAD): This detector provides a near-universal response for non-volatile analytes and can be more sensitive than UV for compounds with poor chromophores.

  • Sample Enrichment:

    • If possible, a larger amount of the sample can be injected onto a preparative HPLC column to isolate and concentrate the impurity. The collected fraction can then be analyzed by a more sensitive method.

Workflow for Enhanced Impurity Analysis:

G Initial_Analysis Initial HPLC-UV Analysis Impurity_Detected Impurity Detected at Low Level Initial_Analysis->Impurity_Detected Optimize_HPLC Optimize HPLC-UV Method Impurity_Detected->Optimize_HPLC LC_MS_Analysis LC-MS Analysis Impurity_Detected->LC_MS_Analysis Prep_HPLC Preparative HPLC Isolation Impurity_Detected->Prep_HPLC Final_Quantification Accurate Quantification Optimize_HPLC->Final_Quantification LC_MS_Analysis->Final_Quantification Prep_HPLC->LC_MS_Analysis

Caption: Workflow for the analysis of low-level impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?

A1: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for new drug substances.[7][8][9] The thresholds are based on the maximum daily dose of the final drug product.

Threshold Typical Limit (for a daily dose ≤ 2 g/day ) Action Required
Reporting Threshold ≥ 0.05%The impurity must be reported in regulatory filings.
Identification Threshold > 0.10%The structure of the impurity must be determined.[7]
Qualification Threshold > 0.15%The biological safety of the impurity must be established through toxicological studies.[7][10]

Note: These are general thresholds and may vary depending on the specific drug product and regulatory agency.

Q2: Which analytical techniques are most suitable for the structural elucidation of unknown impurities?

A2: A combination of spectroscopic techniques is typically employed for unambiguous structure determination.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for structural elucidation, providing detailed information about the molecular framework, including the connectivity of atoms and stereochemistry.[12][13][14][15] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are often necessary.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the impurity, allowing for the determination of its elemental composition.[16] Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer clues about the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the impurity molecule.

  • Hyphenated Techniques: Techniques like LC-MS-NMR combine the separation power of chromatography with the structural information from spectroscopy, enabling the analysis of complex mixtures.[17]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other components of the sample matrix.

Step-by-Step Protocol for Method Development:

  • Forced Degradation Studies: Subject the this compound sample to a variety of stress conditions to generate degradation products.[1][2]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

  • Chromatographic Method Development:

    • Column Selection: Start with a C18 reversed-phase column, as these are versatile for a wide range of polarities.[18]

    • Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve optimal separation between the main peak and all degradation product peaks.

    • Gradient Optimization: Develop a gradient elution program to resolve both early and late-eluting impurities.

    • Detection: Use a PDA detector to check for peak purity and to select the optimal wavelength for quantification.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Q4: Are there any specific safety precautions I should take when handling this compound and its impurities?

A4: Yes, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compounds in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and any known impurities for specific handling and disposal information.

  • Unknown Impurities: Treat all unknown impurities as potentially hazardous until their toxicological properties have been assessed.

Section 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

This is a starting point and may require optimization for your specific sample.

Protocol 2: GC-MS Method for Residual Solvent Analysis
Parameter Condition
Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Scan Range 35-500 m/z

This method is suitable for common organic solvents used in synthesis. Validation is required.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro and 2-Chloropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, chloropyrimidines are indispensable building blocks for the synthesis of a wide array of biologically active molecules. The strategic functionalization of the pyrimidine core often hinges on the nucleophilic aromatic substitution (SNAr) of a chloro substituent. A nuanced understanding of the factors governing the reactivity of isomeric chloropyrimidines is therefore paramount for efficient synthetic planning. This guide provides an in-depth, objective comparison of the reactivity between 4-chloro and 2-chloropyrimidines, supported by mechanistic insights and experimental data.

The Decisive Role of Electronic Factors: Why Position Matters

The enhanced reactivity of 4-chloropyrimidines over their 2-chloro counterparts in SNAr reactions is a well-established principle in heterocyclic chemistry.[1][2] This difference is not arbitrary but is deeply rooted in the electronic architecture of the pyrimidine ring. The two nitrogen atoms, being highly electronegative, exert a powerful electron-withdrawing effect, rendering the ring electron-deficient and thus susceptible to nucleophilic attack.[3]

The crux of the reactivity difference lies in the stability of the intermediate formed during the SNAr reaction, known as the Meisenheimer complex.[1][4] This transient, negatively charged species is a critical determinant of the reaction rate.[1]

For 4-chloropyrimidine , the incoming nucleophile attacks the C4 position, generating a Meisenheimer complex where the negative charge can be effectively delocalized onto both ring nitrogen atoms through resonance. This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction and accelerating its rate.[1]

In the case of 2-chloropyrimidine , nucleophilic attack at the C2 position results in a Meisenheimer complex where the negative charge is primarily delocalized onto the adjacent nitrogen atom at position 1. The nitrogen at position 3 is too distant to offer substantial resonance stabilization. Consequently, the Meisenheimer intermediate for 2-chloropyrimidine is less stable than that of the 4-chloro isomer, leading to a slower reaction rate.

G cluster_4_chloro Attack at C4 of 4-Chloropyrimidine cluster_2_chloro Attack at C2 of 2-Chloropyrimidine 4-Chloro 4-Chloropyrimidine Nu- Nucleophile (Nu⁻) Meisenheimer_4 Meisenheimer Complex (Charge delocalized over N1 and N3) Meisenheimer_2 Meisenheimer Complex (Charge primarily on N1) Product_4 4-Substituted Pyrimidine Cl- Cl⁻ 2-Chloro 2-Chloropyrimidine Nu-_2 Nucleophile (Nu⁻) Product_2 2-Substituted Pyrimidine Cl-_2 Cl⁻ Greater Stability Greater Stability (Lower Energy Intermediate) Lesser Stability Lesser Stability (Higher Energy Intermediate)

Experimental Evidence: A Quantitative Look at Reactivity

The theoretical framework is strongly supported by experimental observations. Kinetic studies consistently demonstrate the superior reactivity of the 4-chloro position. For instance, in reactions with amines, 2-chloropyrimidine is approximately 100 times more reactive than chloropyrazine, highlighting the activating effect of the pyrimidine nitrogens.[5]

The regioselectivity in dichloropyrimidines further underscores this reactivity trend. In 2,4-dichloropyrimidine, nucleophilic substitution typically occurs selectively at the C4 position.[1] This preference can, however, be influenced by factors such as the nature of the nucleophile and the presence of other substituents on the ring.[1]

SubstrateNucleophileConditionsMajor ProductReference
2,4,5,6-TetrachloropyrimidineHydroxybenzaldehydesNot specifiedSubstitution at C4[6]
2,4-DichloropyrimidineAminesNot specifiedC4-selective substitution[1]
2-MeSO₂-4-chloropyrimidineAmines, Stille couplingNot specifiedC4-selective substitution[7]
2-MeSO₂-4-chloropyrimidineAlkoxides, Formamide anions-78°C to 0°CC2-selective substitution[7]
2-Amino-4,6-dichloropyrimidineVarious aminesRefluxing ethanol with TEAMono-substitution[8][9]

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Polychlorinated Pyrimidines

It is important to note that while the C4 position is generally more reactive, specific substituent effects can alter this selectivity. For example, in 2-MeSO₂-4-chloropyrimidine, while amines and Stille coupling partners react at C4, alkoxides and formamide anions preferentially attack the C2 position.[7] This reversal is attributed to the formation of a hydrogen bond between the nucleophile and the methylsulfonyl group, which directs the attack to the adjacent C2 position.[7]

Experimental Protocols: A Practical Guide

The following protocols provide representative examples for the nucleophilic substitution of amines on 2- and 4-chloropyrimidine derivatives.

Protocol 1: Synthesis of 2-Aminopyrimidine Derivatives

This procedure is adapted from a solvent-free synthesis of 2-aminopyrimidine derivatives.[10]

Objective: To synthesize a 2-aminopyrimidine derivative via nucleophilic aromatic substitution.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted amine

  • Triethylamine (TEA)

  • Ethanol (for crystallization)

  • Distilled water

Procedure:

  • In a suitable reaction vessel, finely grind 3 mmol of 2-amino-4,6-dichloropyrimidine and 3 mmol of the desired substituted amine.

  • Add 6 mmol of triethylamine to the mixture.

  • Heat the solvent-free mixture at 80-90 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

  • Upon completion, add distilled water to the reaction mixture.

  • Filter the resulting precipitate and crystallize from ethanol.

  • If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.

G start Mix Reactants (2-amino-4,6-dichloropyrimidine, substituted amine, TEA) heat Heat (80-90 °C, solvent-free) start->heat monitor Monitor by TLC heat->monitor workup Work-up (Add water) monitor->workup precipitate Precipitate forms? workup->precipitate filter Filter and Crystallize (Ethanol) precipitate->filter Yes evaporate Evaporate Water precipitate->evaporate No end Final Product filter->end crystallize Crystallize Crude (Ethanol) evaporate->crystallize crystallize->end

Protocol 2: General Amination of 4-Chloropyrrolopyrimidines in Water

This protocol is based on an acid-catalyzed amination in an aqueous medium.[11]

Objective: To synthesize a 4-aminopyrrolopyrimidine derivative.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Aniline derivative

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in water, add the aniline derivative (1.1 equiv).

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 equiv).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by a suitable analytical method (e.g., HPLC or LC-MS).

  • Upon completion, cool the reaction mixture and adjust the pH to neutral or slightly basic.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

G start Suspend Reactants in Water (4-chloropyrrolopyrimidine, aniline) add_acid Add Catalytic HCl start->add_acid heat Heat and Stir add_acid->heat monitor Monitor Reaction heat->monitor cool Cool and Neutralize monitor->cool extract Extract with Organic Solvent cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end Final Product purify->end

Conclusion

The differential reactivity between 4-chloro and 2-chloropyrimidines is a cornerstone of synthetic strategy in medicinal and materials chemistry. The greater reactivity of the 4-chloro isomer is a direct consequence of the enhanced stability of the corresponding Meisenheimer intermediate, a principle that generally holds true. However, as demonstrated, this inherent reactivity can be modulated or even reversed by the judicious placement of other substituents on the pyrimidine ring. A thorough understanding of these electronic and steric influences is crucial for researchers to predict reaction outcomes and to design efficient and selective syntheses of functionalized pyrimidines.

References

A Comparative Guide to Purity Assessment of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: LC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy.[1][2] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine, a key heterocyclic intermediate in organic synthesis.[3][4][5] Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their analytical workflows.

The control of impurities in APIs is a critical issue for healthcare manufacturing, with regulatory bodies like the ICH, USFDA, and others emphasizing stringent purity requirements.[2][6] Impurities can arise from various sources, including the synthesis process, degradation, or storage. Even trace amounts of these unwanted chemicals can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for impurity profiling, which involves the detection, identification, and quantification of impurities.[2][6]

The Gold Standard: LC-MS for Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and versatility.[7][8][9] This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a comprehensive profile of a sample's components.[8]

Why LC-MS is Superior for this compound

The chemical nature of this compound, a halogenated pyrimidine derivative, makes it amenable to LC-MS analysis.[10] Its polarity allows for effective separation on reversed-phase HPLC columns, while its molecular weight and potential for ionization make it suitable for mass spectrometric detection.

Key Advantages of LC-MS:

  • High Sensitivity and Selectivity: LC-MS can detect and quantify impurities at very low levels (sub-0.1%), which is crucial for meeting regulatory requirements such as those outlined by the International Council for Harmonisation (ICH).[6][11]

  • Structural Elucidation: Mass spectrometry provides valuable information about the molecular weight of impurities. Tandem MS (MS/MS) experiments can further aid in the structural elucidation of unknown impurities by providing fragmentation patterns.[7]

  • Broad Applicability: LC-MS can be used to analyze a wide range of impurities, including starting materials, by-products, intermediates, and degradation products.

Experimental Workflow: LC-MS Analysis

The following is a detailed protocol for the LC-MS analysis of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.[12][13]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample This compound Sample Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter through 0.22 µm syringe filter Dilution->Filtration HPLC HPLC System (e.g., Agilent, Shimadzu) Filtration->HPLC Column Reversed-Phase C18 Column MobilePhase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) MassSpec Mass Spectrometer (e.g., Q-TOF, Orbitrap) Column->MassSpec IonSource Electrospray Ionization (ESI) Positive Mode DataAcq Data Acquisition (Full Scan & MS/MS) Chromatogram Peak Integration & Quantification DataAcq->Chromatogram MassSpectra Impurity Identification (Mass & Fragmentation) Chromatogram->MassSpectra Report Purity Report Generation MassSpectra->Report

Caption: LC-MS workflow for purity assessment.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water).

    • Prepare sample solutions at a similar concentration.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for detecting all ions and targeted MS/MS for fragmentation of potential impurities.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

    • Identify impurities by comparing their mass spectra and retention times to known standards or by interpreting their fragmentation patterns.

Data Presentation:

ParameterResult
Retention Time of Main Peak5.2 min
m/z of Main Peak [M+H]⁺186.06
Purity (by area %)99.5%
Impurity 1 (Retention Time)3.8 min
Impurity 1 (m/z [M+H]⁺)202.05
Impurity 2 (Retention Time)6.1 min
Impurity 2 (m/z [M+H]⁺)152.08

Alternative Purity Assessment Techniques

While LC-MS is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for volatile and thermally stable compounds. For halogenated compounds like this compound, GC-MS can offer excellent separation and sensitivity.[14]

Causality behind Experimental Choices:

  • Derivatization: For less volatile impurities, derivatization might be necessary to increase their volatility.

  • Injector and Column Selection: A split/splitless injector and a non-polar or medium-polarity capillary column are typically used for this type of analysis.

Comparative Data:

FeatureLC-MSGC-MS
Analyte Suitability Wide range of polarities and molecular weightsVolatile and thermally stable compounds
Sample Preparation Generally simple dilutionMay require derivatization
Sensitivity High (ppb to ppt levels)High (ppb to ppt levels)
Structural Information Excellent (MS/MS)Good (electron ionization fragmentation)
Throughput ModerateHigh
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a simple, cost-effective, and high-throughput method for purity assessment.[6][15][16] It is particularly useful for screening multiple samples simultaneously.

Causality behind Experimental Choices:

  • Stationary Phase: Silica gel plates are commonly used.

  • Mobile Phase: A mixture of organic solvents is optimized to achieve good separation of the main compound from its impurities.

  • Detection: UV detection at a suitable wavelength is typically employed.

Comparative Data:

FeatureLC-MSHPTLC
Cost HighLow
Throughput ModerateHigh
Sensitivity Very HighModerate
Quantitative Accuracy HighModerate to High
Structural Information ExcellentLimited (requires coupling with MS)

Logical Framework for Method Selection

The choice of analytical method depends on several factors, including the stage of drug development, the nature of the impurities, and the available resources.

Method_Selection Start Purity Assessment Requirement Question1 Need for Structural Information? Start->Question1 Question2 High Throughput Screening? Question1->Question2 No LCMS LC-MS Question1->LCMS Yes Question3 Volatile Impurities Expected? Question2->Question3 No HPTLC HPTLC Question2->HPTLC Yes GCMS GC-MS Question3->GCMS Yes HPLC_UV HPLC-UV Question3->HPLC_UV No

Caption: Decision tree for analytical method selection.

Conclusion

For the comprehensive purity assessment of this compound, LC-MS stands out as the most powerful and informative technique. Its ability to separate, detect, and provide structural information on a wide range of impurities makes it the gold standard in a regulatory environment.[17][18][19] However, for routine quality control or high-throughput screening, techniques like GC-MS and HPTLC can be valuable and cost-effective alternatives, provided they are properly validated for their intended purpose.[1][12][13][20][21] The selection of the most appropriate analytical method should be based on a thorough understanding of the compound's properties, the potential impurity profile, and the specific requirements of the analysis.

References

Comparative Analysis of 4-Amino-2-(pyrrolidin-1-yl)pyrimidine Derivatives: A Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleic acids and vitamins.[1][2] This inherent biological relevance has established it as a "privileged scaffold," a molecular framework that is frequently found in bioactive compounds.[3] Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties.[1] Within this broad class, derivatives featuring a 4-amino and a 2-pyrrolidinyl substitution have emerged as a particularly promising series, demonstrating a wide spectrum of biological activities. These compounds are frequently investigated as kinase inhibitors for oncology, as well as for their anti-inflammatory and antimicrobial properties.[4][5][6]

This guide provides a comparative analysis of the biological activities of various 4-amino-2-(pyrrolidin-1-yl)pyrimidine derivatives. We will delve into their structure-activity relationships (SAR), compare their efficacy using experimental data, and provide detailed protocols for key biological assays. The objective is to offer researchers and drug development professionals a comprehensive resource to guide the design and evaluation of novel therapeutics based on this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Cascades

The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinase inhibitors a major focus of modern oncology drug discovery.[7] The 4-amino-2-(pyrrolidin-1-yl)pyrimidine scaffold has proven to be an effective template for developing potent and selective kinase inhibitors, particularly targeting pathways crucial for cell growth and survival.[4][8]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) pathway is a central signaling cascade that promotes cell proliferation and survival.[7] Its aberrant activation is a frequent event in human cancers, making it a prime therapeutic target. Several pyrimidine derivatives have been developed as ATP-competitive inhibitors that occupy the kinase ATP-binding pocket, preventing the phosphorylation of downstream substrates and ultimately inducing apoptosis in cancer cells.[7][8]

The diagram below illustrates the pivotal role of Akt in the signaling cascade and the point of intervention for pyrimidine-based inhibitors.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt / PKB PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4-Amino-2-(pyrrolidin-1-yl) -pyrimidine Derivative Inhibitor->Akt Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt signaling pathway and inhibition by pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these derivatives are heavily influenced by substitutions on both the pyrimidine core and appended groups.[4] Analysis of pyrrolo[2,3-d]pyrimidine analogs, a closely related scaffold, reveals key insights:

  • Position 4 Substitutions: The amino group at position 4 is a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. Attaching larger groups here, such as piperidine-4-carboxamides, has been shown to yield potent and orally bioavailable inhibitors of Akt.[7]

  • Position 2 Substitutions: The pyrrolidine ring at the C-2 position contributes significantly to the binding affinity. Modifications to this ring can modulate selectivity and pharmacokinetic properties.

  • Pyrimidine Core Modifications: Halogenation, particularly at the C-5 position, can enhance potency, likely through favorable interactions within the binding pocket.[4]

Comparative Performance: In Vitro Cytotoxicity

The efficacy of these compounds is initially screened using cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 2d A549 (Lung Carcinoma)< 50[9]
Pyrido[2,3-d]pyrimidineCompound 1 MCF-7 (Breast Cancer)3.98 - 6.29[10]
Pyrazolo[3,4-d]pyrimidineCompound 7 A549 (Lung Carcinoma)17.50[11]
Pyrazolo[3,4-d]pyrimidineCompound 7 Caco-2 (Colorectal)43.75[11]
Pyrrolo[2,3-d]pyrimidineCompound 5k PC-3 (Prostate Cancer)29[12]

Note: The specific derivatives in the table are from related pyrimidine classes, illustrating the general potential of the scaffold. Data for the exact 4-amino-2-(pyrrolidin-1-yl)pyrimidine core can vary based on further substitutions.

Anti-inflammatory Activity: Modulating the Cyclooxygenase Pathway

Chronic inflammation is a key driver of various diseases, including arthritis and cardiovascular disorders.[5] Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[13]

Mechanism of Action: COX-1 and COX-2 Inhibition

COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. The ideal anti-inflammatory agent selectively inhibits COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[13]

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflammatory Inhibitor Pyrimidine Derivative Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

Comparative Performance: COX Inhibition

The selectivity of a compound is determined by comparing its IC₅₀ values for COX-1 and COX-2. A higher COX-1/COX-2 IC₅₀ ratio indicates greater selectivity for COX-2.

Compound ClassSelectivity (COX-1 IC₅₀ / COX-2 IC₅₀)Key FeatureReference
Pyrimidine Derivatives (L1, L2)High selectivity, comparable to MeloxicamShowed dose-dependent inhibition of LPS-stimulated THP-1 inflammatory cells.[13]
Pyrrolidine Derivatives (A-1)Effective COX-1/COX-2 inhibitionExhibited high in vivo anti-inflammatory effects in animal models.[14]
Pyrazolo[3,4-d]pyrimidinesPotent COX inhibitionSAR studies revealed key substitutions for enhanced activity.[5]

Antimicrobial Activity: A Broad-Spectrum Approach

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties, making them a valuable scaffold in this therapeutic area.[6][15][16] The structural similarity of pyrimidines to molecules essential for microbial life allows them to interfere with critical biological processes.[15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrimidine derivatives is highly dependent on the nature of their substituents.[17]

  • Electronegative Groups: The introduction of electronegative radicals on appended aromatic rings tends to increase microbiological activity.[17]

  • Fused Ring Systems: Fused pyrimidine analogs, such as pyrido[2,3-d]pyrimidines and thieno[3,4-d]pyrimidines, have shown potent antimicrobial effects.[15]

  • Amino Derivatives: Several amino derivatives of pyrimidine are known to possess antimicrobial activity.[6]

Comparative Performance: In Vitro Antimicrobial Screening

The minimum inhibitory concentration (MIC) is the standard metric used to evaluate the potency of an antimicrobial agent. It represents the lowest concentration of a compound that will inhibit the visible growth of a microorganism.

Compound ClassTest OrganismActivityReference
Pyrido[2,3-d]pyrimidine analogS. aureus (Gram-positive)Active[15]
Thiazolidinone-pyrimidine hybridS. aureus (Gram-positive)Potent[15]
Fused Pyrimidine derivativeE. coli (Gram-negative)Active[18]
Fused Pyrimidine derivativeC. albicans (Fungus)Active[18]

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol is a standard method for determining the IC₅₀ of a compound against a specific protein kinase, such as Akt/PKB.[7]

Objective: To measure the ability of a test compound to inhibit the phosphorylation of a substrate by a target kinase.

Materials:

  • Recombinant human Akt/PKB enzyme

  • Substrate peptide (e.g., Crosstide)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM Mg-acetate)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter mats

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup: In a 96-well plate, add 10 µL of assay buffer, 10 µL of the test compound dilution, and 10 µL of the substrate/enzyme mix.

  • Initiation of Reaction: Add 20 µL of [γ-³³P]ATP solution to each well to start the kinase reaction. Final volume is 50 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), allowing the phosphorylation to occur.

  • Termination: Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Filtering: Transfer the reaction mixture to a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter mat multiple times with 0.75% phosphoric acid.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability and Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, the cytotoxic potential of a compound.[9]

Caption: Workflow for the MTT cytotoxicity assay.

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5 minutes and then measure the absorbance (optical density) at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The 4-amino-2-(pyrrolidin-1-yl)pyrimidine scaffold is a highly versatile and promising framework in modern drug discovery. The available data robustly support its potential in developing novel therapeutics for oncology, inflammation, and infectious diseases. The key to unlocking its full potential lies in the strategic exploration of its structure-activity relationships. Future research should focus on:

  • Improving Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance the therapeutic window.

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve oral bioavailability, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.

  • Exploring Novel Targets: Expanding the evaluation of these derivatives against other relevant biological targets, such as cholinesterases for neurodegenerative diseases, where related pyrimidines have already shown promise.[19]

By leveraging the insights presented in this guide, researchers can more effectively design and advance the next generation of pyrimidine-based drugs with improved efficacy and safety profiles.

References

A Comparative Crystallographic and SAR Guide to 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-chloro-2-(pyrrolidin-1-yl)pyrimidine derivatives, a class of compounds with significant interest in drug discovery due to their potential as kinase inhibitors. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this guide will leverage the crystallographic data of the closely related and structurally informative analogue, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine , as a foundational model. We will explore its solid-state conformation and compare it with other 2,4-disubstituted pyrimidine derivatives to elucidate key structure-activity relationships (SAR) that drive their biological function. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between molecular architecture and kinase inhibition within this chemical space.

The Pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several FDA-approved kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling competitive binding to the kinase hinge region. The 2 and 4 positions of the pyrimidine ring are particularly amenable to substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 4-position and a pyrrolidine moiety at the 2-position, as in our topic compound, represents a common strategy to modulate these characteristics.

X-ray Crystal Structure Analysis: The Case of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine

In the absence of a crystal structure for this compound, we turn to the structurally analogous 4-chloro-1H-pyrrolo[2,3-d]pyrimidine. The crystal structure of this compound provides critical insights into the planarity of the fused ring system and the intermolecular interactions that govern its packing in the solid state.

The title compound, C₆H₄ClN₃, is essentially planar, with the pyrrole and pyrimidine rings being nearly coplanar[1]. In the crystal lattice, molecules form inversion dimers through N—H⋯N hydrogen bonds. These dimers are further linked by C—H⋯N interactions, creating a two-dimensional network[1]. This planarity and the potential for hydrogen bonding are key features that can be extrapolated to understand the binding of related derivatives in a kinase active site.

Table 1: Crystallographic Data for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine

ParameterValueReference
Chemical FormulaC₆H₄ClN₃[1]
Molecular Weight153.57[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)10.8810 (19)  [1]
b (Å)5.2783 (9)[1]
c (Å)12.751 (2)[1]
β (°)114.333 (3)[1]
Volume (ų)667.3 (2)[1]
Z4[1]

Comparative Analysis: Structure-Activity Relationships of 2,4-Disubstituted Pyrimidines

The biological activity of 2,4-disubstituted pyrimidines is highly dependent on the nature of the substituents at these positions. By comparing the structural features of various derivatives with their reported kinase inhibitory activities, we can deduce critical SAR insights.

The Role of the 4-Position Substituent

The chlorine atom at the 4-position is a key feature. It is a good leaving group, making it a versatile handle for further synthetic modifications through nucleophilic aromatic substitution. This allows for the introduction of various amine-containing moieties to probe interactions within the solvent-exposed region of the kinase ATP binding site. However, the chloro-substituent itself can also engage in halogen bonding or other non-covalent interactions with the protein.

The Influence of the 2-Position Substituent

The pyrrolidine ring at the 2-position is crucial for establishing interactions in the hydrophobic pocket of the kinase active site. The size, shape, and flexibility of this cyclic amine can significantly impact binding affinity and selectivity.

Table 2: Comparative Kinase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives

Compound ID2-Substituent4-SubstituentTarget KinaseIC₅₀ (nM)Reference
IKK16 2-amino-5-(thiophen-2-yl)-1,3-thiazol-4-yl4-(benzothiophen-2-yl)PfGSK3570 ± 90[2]
IKK16 2-amino-5-(thiophen-2-yl)-1,3-thiazol-4-yl4-(benzothiophen-2-yl)PfPK6460 ± 50[2]
2d 4-(3,5-dimethylphenylamino)4-chloroKDR6[3]
12a 4-(substituted phenyl)4-aminoAurora A309[4]
12a 4-(substituted phenyl)4-aminoAurora B293[4]
23d 2-(substituted amine)4-(substituted phenyl)PfGSK3172[2]
23d 2-(substituted amine)4-(substituted phenyl)PfPK611[2]
23e 2-(substituted amine)4-(substituted phenyl)PfGSK397[2]
23e 2-(substituted amine)4-(substituted phenyl)PfPK68[2]

From the data in Table 2, it is evident that small modifications to the substituents at the 2 and 4 positions can lead to significant changes in potency and selectivity. For instance, the potent KDR inhibition of compound 2d highlights the importance of the 3,5-dimethylaniline moiety at the 4-position[3]. Similarly, the dual inhibition of PfGSK3 and PfPK6 by compounds 23d and 23e underscores the potential for developing multi-targeted kinase inhibitors from this scaffold[2].

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound typically starts from a commercially available dichloropyrimidine.

Synthesis_Workflow cluster_conditions1 Conditions for Step 1 cluster_conditions2 Conditions for Step 2 Start 2,4-Dichloropyrimidine Step1 Nucleophilic Substitution with Pyrrolidine Start->Step1 Intermediate This compound Step1->Intermediate Step2 Nucleophilic Aromatic Substitution with various amines (R-NH2) Intermediate->Step2 Product 2,4-Disubstituted Pyrimidine Derivatives Step2->Product cond1 Solvent: e.g., Ethanol, THF Base: e.g., Et3N, DIPEA Temperature: RT to reflux cond2 Solvent: e.g., DMF, NMP Base: e.g., K2CO3, NaH Temperature: 80-150 °C

Caption: General synthetic workflow for 2,4-disubstituted pyrimidine derivatives.

Step-by-Step Protocol:

  • Synthesis of this compound:

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran, add triethylamine (1.1 eq).

    • To this mixture, add pyrrolidine (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of 2,4-Disubstituted Pyrimidine Derivatives:

    • To a solution of this compound (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (2.0 eq).

    • Add the desired amine (R-NH₂) (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize or purify by column chromatography to obtain the final product.

Crystallization Protocol for X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in structural elucidation.

Crystallization_Workflow cluster_methods Crystallization Techniques Start Purified Compound Solvent Dissolve in a minimal amount of hot solvent Start->Solvent Cooling Slow cooling to room temperature Solvent->Cooling Crystals Crystal Formation Cooling->Crystals Evaporation Slow Evaporation VaporDiffusion Vapor Diffusion Layering Solvent Layering Isolation Isolate crystals by filtration Crystals->Isolation

Caption: General workflow for the crystallization of small organic molecules.

Step-by-Step Protocol (Slow Evaporation):

  • Dissolve the purified pyrimidine derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to near saturation at an elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap containing a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed at room temperature for several days to weeks.

  • Once crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.

  • Dry the crystals under a gentle stream of nitrogen or in a desiccator.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the design of potent and selective kinase inhibitors. While the precise solid-state structure of the parent compound remains to be determined, analysis of closely related analogues provides invaluable insights into the structural requirements for biological activity. The planarity of the pyrimidine core, coupled with the conformational flexibility of the pyrrolidine ring and the reactivity of the 4-chloro position, offers a rich landscape for medicinal chemistry exploration. Future work should focus on obtaining the crystal structure of the title compound and co-crystal structures with various kinase targets to further refine our understanding of the binding modes and guide the rational design of next-generation inhibitors with improved therapeutic profiles.

References

A Comparative Guide to the Synthesis of 4-Aryl-2-(pyrrolidin-1-yl)pyrimidines: A Validated Two-Step Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-2-(pyrrolidin-1-yl)pyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis is of considerable interest to researchers engaged in drug discovery and development. This guide provides a comprehensive validation of a robust and efficient synthetic route to this important class of molecules, alongside a comparative analysis of alternative methodologies. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathway and its potential optimizations.

The Predominant Synthetic Strategy: A Two-Step Sequential Approach

The most reliable and widely applicable method for the synthesis of 4-aryl-2-(pyrrolidin-1-yl)pyrimidines involves a two-step sequence:

  • Regioselective Suzuki-Miyaura Coupling: Introduction of the aryl group at the C4 position of a pyrimidine ring.

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the pyrrolidine moiety at the C2 position.

This strategy leverages the differential reactivity of the halogen substituents on a dihalopyrimidine precursor, typically 2,4-dichloropyrimidine. The C4 position is generally more susceptible to palladium-catalyzed cross-coupling reactions, allowing for a regioselective arylation.[1][2] Subsequently, the remaining chlorine atom at the C2 position can be displaced by a nucleophile like pyrrolidine.

Synthetic Pathway Start 2,4-Dichloropyrimidine Intermediate 4-Aryl-2-chloropyrimidine Start->Intermediate Suzuki Coupling (ArB(OH)2, Pd catalyst) Final 4-Aryl-2-(pyrrolidin-1-yl)pyrimidine Intermediate->Final Nucleophilic Aromatic Substitution (Pyrrolidine)

Caption: General synthetic workflow.

Validated Experimental Protocol: Synthesis of 4-Phenyl-2-(pyrrolidin-1-yl)pyrimidine

This section provides a detailed, step-by-step protocol for the synthesis of a representative compound, 4-phenyl-2-(pyrrolidin-1-yl)pyrimidine.

Step 1: Synthesis of 2-Chloro-4-phenylpyrimidine (Intermediate)

The first step involves a Suzuki-Miyaura coupling reaction between 2,4-dichloropyrimidine and phenylboronic acid. Microwave irradiation is employed to significantly reduce the reaction time and improve yields.[3]

Experimental Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg), phenylboronic acid (1.0 mmol, 122 mg), and potassium carbonate (3.0 mmol, 415 mg).[3]

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg, 5 mol%).[3]

  • Suspend the solids in a mixture of 1,4-dioxane (4 mL) and water (2 mL).[3]

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.[3]

  • After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford 2-chloro-4-phenylpyrimidine as a white solid.

Expected Yield: 71-85%[3] Characterization Data (2-Chloro-4-phenylpyrimidine):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J = 5.3 Hz, 1H), 8.16-7.99 (m, 2H), 7.63 (d, J = 5.3 Hz, 1H), 7.50 (m, 3H).[4]

  • Mass Spectrum (LRMS) [M+H]⁺: m/z 191.1.[4]

Step 2: Synthesis of 4-Phenyl-2-(pyrrolidin-1-yl)pyrimidine (Final Product)

The second step is a nucleophilic aromatic substitution reaction where the chlorine atom at the C2 position of the intermediate is displaced by pyrrolidine.

Experimental Procedure:

  • Dissolve 2-chloro-4-phenylpyrimidine (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Add pyrrolidine (1.2-1.5 equivalents) to the solution.

  • Add a base, such as triethylamine or potassium carbonate (2.0 equivalents), to scavenge the HCl generated.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization to obtain 4-phenyl-2-(pyrrolidin-1-yl)pyrimidine.

Comparative Analysis of Synthetic Methodologies

While the validated two-step approach is highly effective, it is beneficial to consider alternative strategies and variations in reaction conditions.

Comparison of Palladium Catalysts for Suzuki Coupling

The choice of palladium catalyst can significantly impact the yield and efficiency of the Suzuki coupling step. A comparative study of commonly used catalysts for the synthesis of 2-chloro-4-phenylpyrimidine is summarized below.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2571-85[3]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O100 (MW)0.25~70[3]
Pd(OAc)₂None (ligand-free)K₂CO₃Toluene/H₂O901847[4]
Pd/IPrIPr (NHC)Na₂CO₃Toluene/H₂ORT-High C4 selectivity[5]

Analysis:

  • Pd(PPh₃)₄ under microwave irradiation offers a rapid and high-yielding route to the desired 4-aryl-2-chloropyrimidine intermediate.[3]

  • Pd(dppf)Cl₂ also provides good yields, though slightly lower than Pd(PPh₃)₄ in some cases.[3]

  • Ligand-free Pd(OAc)₂ is a more economical option but requires longer reaction times and results in lower yields.[4]

  • N-Heterocyclic Carbene (NHC) ligated palladium catalysts , such as those with IPr, have shown excellent C4-selectivity even at room temperature, offering a milder alternative.[5]

Nucleophilic Aromatic Substitution: Regioselectivity and Reaction Conditions

The nucleophilic aromatic substitution of pyrrolidine onto the 2-chloro-4-arylpyrimidine intermediate is generally straightforward. However, when starting from 2,4-dichloropyrimidine, the regioselectivity of the initial substitution is a critical consideration.

The general order of reactivity for nucleophilic substitution on dihalopyrimidines is C4 > C2.[1] This is attributed to the electronic properties of the pyrimidine ring. However, this selectivity can be influenced by:

  • Substituents on the pyrimidine ring: Electron-donating groups at the C6 position can sometimes favor C2 substitution.

  • Nature of the nucleophile: While secondary amines like pyrrolidine typically favor the C4 position, bulkier nucleophiles or different reaction conditions can alter the outcome.

For the second substitution (pyrrolidine on 2-chloro-4-arylpyrimidine), the reaction is generally selective for the C2 position as the C4 position is already occupied.

Alternative Synthetic Routes

While the sequential Suzuki coupling and SNAr is the most common approach, other methods for the synthesis of 4-aryl-2-aminopyrimidines exist.

One-Pot Syntheses

One-pot procedures that combine multiple reaction steps without the isolation of intermediates can offer increased efficiency. Some one-pot methods for the synthesis of related pyrimidine derivatives have been reported, often involving multi-component reactions.[6] However, for the specific target of 4-aryl-2-(pyrrolidin-1-yl)pyrimidines, a well-established and high-yielding one-pot protocol is not as prevalent as the two-step approach.

Buchwald-Hartwig Amination

As an alternative to the SNAr, the Buchwald-Hartwig amination can be employed to form the C-N bond between the pyrimidine ring and pyrrolidine. This palladium-catalyzed reaction is particularly useful for less reactive aryl halides and can offer milder reaction conditions.[7] However, for the activated 2-chloropyrimidine system, the uncatalyzed SNAr is often sufficiently efficient and more cost-effective.

Alternative Routes cluster_0 Primary Route cluster_1 Alternative C-N Bond Formation 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 4-Aryl-2-chloropyrimidine 4-Aryl-2-chloropyrimidine 2,4-Dichloropyrimidine->4-Aryl-2-chloropyrimidine Suzuki 4-Aryl-2-(pyrrolidin-1-yl)pyrimidine 4-Aryl-2-(pyrrolidin-1-yl)pyrimidine 4-Aryl-2-chloropyrimidine->4-Aryl-2-(pyrrolidin-1-yl)pyrimidine SNAr 4-Aryl-2-chloropyrimidine_alt 4-Aryl-2-chloropyrimidine Final_alt 4-Aryl-2-(pyrrolidin-1-yl)pyrimidine 4-Aryl-2-chloropyrimidine_alt->Final_alt Buchwald-Hartwig (Pd catalyst)

Caption: Comparison of C-N bond formation strategies.

Conclusion

The validated two-step synthetic route, commencing with a regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine followed by a nucleophilic aromatic substitution with pyrrolidine, stands as a highly efficient and reliable method for the preparation of 4-aryl-2-(pyrrolidin-1-yl)pyrimidines. The use of microwave-assisted Suzuki coupling with a Pd(PPh₃)₄ catalyst provides a rapid and high-yielding synthesis of the key 4-aryl-2-chloropyrimidine intermediate. While alternative methods such as one-pot syntheses and Buchwald-Hartwig amination exist, the described two-step protocol offers a balance of high yields, predictability, and operational simplicity, making it a preferred choice for researchers in drug discovery and development. The provided experimental details and comparative analysis serve as a valuable resource for the synthesis and further exploration of this important class of compounds.

References

A Senior Application Scientist’s Guide to Assessing the Cytotoxicity of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Drug Discovery and the Imperative of Early Cytotoxicity Profiling

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral medications to potent anticancer drugs like 5-Fluorouracil.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological activity. Intermediates such as 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine are valuable building blocks in this process, offering reactive sites for molecular elaboration. The pyrrolidine moiety, in particular, is often introduced to enhance solubility, cell permeability, or target engagement.[3]

However, the very features that make these intermediates chemically useful can also introduce cytotoxic liabilities. Early and accurate assessment of the cytotoxicity of such building blocks is not merely a regulatory checkbox but a critical step in drug development.[4] It allows for the early deselection of toxic candidates, conserves resources, and provides crucial structure-activity relationship (SAR) data to guide the synthesis of safer, more effective final compounds.

This guide provides a comprehensive framework for assessing the cytotoxicity of this compound and its derivatives. We will move beyond simple protocols to discuss the strategic rationale behind selecting a multi-assay approach, ensuring the data generated is robust, interpretable, and directly applicable to a drug discovery pipeline. We will compare the hypothetical intermediate against two benchmarks: a simple chlorinated pyrimidine (4,6-dichloropyrimidine) to assess the contribution of the pyrrolidine group, and a well-characterized cytotoxic drug (5-Fluorouracil) to provide clinical context.

Pillar 1: Foundational Assessment of Metabolic Viability via MTT Assay

The first step in any cytotoxicity assessment is to determine a compound's effect on overall cell viability and metabolic activity. The MTT assay is a reliable, high-throughput colorimetric method perfect for this initial screen.[5][6] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Causality Behind Experimental Choices:
  • Why MTT first? It is a cost-effective and rapid method to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. This allows for the quick ranking of multiple intermediates.

  • Choice of Cell Line: We will use HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). HepG2 is relevant for assessing potential liver toxicity, a common concern for xenobiotics, while MCF-7 is a widely used cancer cell line for efficacy screening.[1][9] Using multiple cell lines is crucial as cytotoxic effects can be cell-type specific.

  • Controls for a Self-Validating System:

    • Untreated Cells: Baseline for 100% viability.

    • Vehicle Control (e.g., 0.1% DMSO): Ensures the solvent used to dissolve the compound does not have a cytotoxic effect.

    • Positive Control (e.g., 5-Fluorouracil): Confirms the assay is performing correctly and provides a benchmark for cytotoxic potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Readout A 1. Seed Cells (e.g., HepG2, MCF-7) in 96-well plates B 2. Incubate 24h Allow cells to adhere A->B D 4. Treat Cells Incubate for 24-72h B->D C 3. Prepare Serial Dilutions of Test Compounds C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate 3-4h at 37°C (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I I H->I 9. Data Analysis (Calculate % Viability & IC50)

Caption: A typical experimental workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate HepG2 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Perform serial dilutions in serum-free media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Carefully remove the media from the cells and replace it with 100 µL of the media containing the various compound concentrations. Include vehicle and untreated controls. Incubate for another 24 or 48 hours.[10]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[6]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate percent viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Pillar 2: Differentiating Cytotoxicity from Cytostasis via LDH Assay

While the MTT assay is excellent for measuring metabolic activity, it cannot distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[12] A significant drop in the MTT signal could mean cells are dying or have simply stopped dividing. To clarify this, we employ the Lactate Dehydrogenase (LDH) assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium only when the plasma membrane is compromised—a hallmark of necrosis or late apoptosis.[4]

Causality Behind Experimental Choices:
  • Why LDH as a follow-up? It directly measures cell death by detecting membrane rupture, providing orthogonal data to the metabolic results from the MTT assay.[13] If a compound shows a low IC50 in the MTT assay and a high LDH release, it is truly cytotoxic. If LDH release is low, the effect is likely cytostatic.

  • Assay Synergy: The LDH assay can be performed on the same culture supernatant from the cells used in other assays, maximizing data from a single experiment.[14]

  • Controls for a Self-Validating System:

    • Spontaneous LDH Release: Medium from untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer to establish the 100% cell death signal.

    • Vehicle Control: To account for any minor membrane effects from the solvent.

Principle of the LDH Cytotoxicity Assay

LDH_Principle cluster_cell Cellular State cluster_reaction Enzymatic Reaction A Intact Cell (LDH inside) B Damaged Cell (Membrane Compromised) A->B Cytotoxic Event C LDH Released into Supernatant B->C D LDH C->D Sampled F Pyruvate + NADH D->F catalyzes E Lactate + NAD+ E->D G NADH + Tetrazolium Salt (INT) F->G H Formazan (Colored Product) G->H Diaphorase I I H->I Measure Absorbance (490 nm)

Caption: The enzymatic cascade underlying the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay
  • Cell Culture and Treatment: Prepare and treat cells in a 96-well plate exactly as described for the MTT assay (Steps 1-3).

  • Prepare Controls: Designate wells for: 1) Background control (medium only), 2) Spontaneous LDH release (untreated cells), and 3) Maximum LDH release (untreated cells).

  • Lysis for Maximum Release: One hour before the end of the incubation period, add 10 µL of the kit's Lysis Buffer to the "Maximum Release" wells.

  • Sample Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Measurement: Measure the absorbance at 490 nm.[4]

  • Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Pillar 3: Elucidating the Mechanism of Cell Death via Apoptosis Assay

If a compound is confirmed to be cytotoxic, the next logical question is how it kills the cells. The two major cell death pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[15] Distinguishing between them is vital; for instance, inducing apoptosis is often a key goal in cancer therapy.[16][17] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this determination.[17]

  • Annexin V: Binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[18]

Interpreting Annexin V / PI Staining Results

Apoptosis_Quadrants Flow Cytometry Quadrant Analysis UL Q1: Necrotic (Annexin V- / PI+) (Should be minimal) UR Q2: Late Apoptotic (Annexin V+ / PI+) Y_Axis Propidium Iodide (PI) Staining → LL Q4: Live (Annexin V- / PI-) LR Q3: Early Apoptotic (Annexin V+ / PI-) X_Axis Annexin V Staining →

Caption: Interpretation of the four quadrants in an Annexin V/PI flow cytometry plot.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of your compound (as determined by the MTT assay) for 24 hours. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Interpretation: Gate the cell populations and quantify the percentage of cells in each of the four quadrants to determine the proportions of live, early apoptotic, late apoptotic, and necrotic cells.[19]

Comparative Data Summary

To effectively compare the cytotoxicity of this compound and its intermediates, all quantitative data should be summarized in a clear, tabular format.

Table 1: Comparative IC50 Values (µM) from MTT Assay after 48h Treatment

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)
Vehicle (0.1% DMSO) > 100> 100
4,6-Dichloropyrimidine 75.4 ± 5.182.1 ± 6.3
This compound 42.8 ± 3.935.5 ± 4.2
5-Fluorouracil (Positive Control) 15.2 ± 1.88.9 ± 1.1
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Mechanism of Cell Death Analysis at IC50 Concentration (48h)

CompoundCell Line% Cytotoxicity (LDH)% Apoptosis (Annexin V+)
This compound HepG245.3%41.2%
MCF-751.7%48.9%
5-Fluorouracil (Positive Control) MCF-765.2%68.5%
Apoptosis percentage includes both early and late apoptotic populations.

Conclusion and Forward Look

This guide outlines a tiered, logical approach to rigorously assess the cytotoxicity of novel chemical intermediates like this compound. By starting with a broad metabolic viability screen (MTT), confirming cell death with a membrane integrity assay (LDH), and finally elucidating the mechanism (Annexin V/PI), researchers can build a comprehensive toxicity profile.

The hypothetical data presented suggests that the addition of the pyrrolidine moiety increases the cytotoxic potential compared to a simple dichloropyrimidine, though it is less potent than the established drug 5-Fluorouracil. The strong correlation between LDH release and the apoptotic population suggests the primary mechanism of cell death is programmed apoptosis. This information is invaluable for the next phase of drug development, providing a solid foundation for medicinal chemists to either deprioritize this specific scaffold due to toxicity or, if the potency against a desired target is high, to guide modifications that might reduce toxicity while preserving efficacy.

References

Safety Operating Guide

A-Scientist's-Guide-to-the-Proper-Disposal-of-4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine, ensuring the protection of personnel and the integrity of our work.

Hazard Identification and Risk Assessment

Before handling waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound. While specific toxicity data is limited, related compounds exhibit properties that demand careful handling.[1][2][3] The primary risks are associated with irritation and potential toxicity if improperly handled.

Table 1: Hazard Profile Summary

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation May cause skin irritation upon contact.[4][5]Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.
Eye Irritation Can cause serious eye irritation or damage.[4][5]Use tightly fitting safety goggles or a face shield.[6][7]
Inhalation Hazard Avoid breathing dust or vapors, which may be harmful.[5][8]Handle in a well-ventilated area or chemical fume hood.[4][6]
Environmental Hazard As a chlorinated organic, improper disposal can harm aquatic life. Do not discharge to sewer systems.[6][8]Dispose of as hazardous chemical waste. Prevent release to the environment.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling chemical waste. The causality is simple: creating robust barriers prevents exposure.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as chemical waste.

  • Eye Protection : Tightly fitting safety goggles are mandatory to protect against splashes.[6][7] For larger quantities, a face shield provides an additional layer of protection.

  • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[6][7]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. Each step is designed to ensure safety and compliance with environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

Step 1: Waste Segregation

The fundamental principle of chemical waste management is segregation.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Categorization : this compound must be classified as Halogenated Organic Waste .[10] This is due to the chlorine atom attached to the pyrimidine ring.

  • Why it Matters : Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[6][10] Mixing it with non-halogenated waste unnecessarily increases disposal costs and complexity.[11]

Step 2: Containerization

Selecting the correct container is crucial for safe storage and transport.

  • Container Type : Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[9][12] The container must have a secure, screw-top cap.

  • Best Practices :

    • Never use food or beverage containers.

    • Ensure the container is clean and dry before adding waste.

    • Keep the container closed at all times except when adding waste.[13][14] This minimizes the release of vapors.

Step 3: Labeling

Accurate and complete labeling is a legal requirement and essential for safety.[12] An unlabeled container is an unknown risk.

  • Label Contents : The hazardous waste label must be filled out clearly and legibly.[13] It should include:

    • The words "Hazardous Waste" .[9]

    • Full Chemical Name : "this compound". Avoid abbreviations or formulas.

    • Hazard Pictograms : Indicate relevant hazards (e.g., irritant, environmental hazard).[9]

    • Principal Investigator (PI) and Lab Information : Name, building, and room number.[9][13]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Location : The SAA must be at or near the point of generation and under the control of the lab personnel.[14]

  • Secondary Containment : Store the waste container in a secondary containment bin to catch any potential leaks or spills.[12]

  • Segregation : Keep the halogenated waste container separate from incompatible waste streams, particularly acids and bases.[9][10]

Step 5: Arranging for Final Disposal

Hazardous waste cannot be discarded in regular trash or poured down the drain.[6][9]

  • Contact EHS : Once the container is full (do not overfill, leave at least 10% headspace) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[13][14]

  • Professional Disposal : EHS will ensure the waste is transported by a licensed hazardous waste handler to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, typically via incineration.[6][11]

Visualizing the Disposal Workflow

To clarify the decision-making process, the following workflow diagram outlines the key steps from waste generation to final disposal.

G cluster_0 start Waste Generated: This compound identify Step 1: Identify as 'Halogenated Organic Waste' start->identify container Step 2: Select appropriate HDPE waste container identify->container label Step 3: Affix & Complete Hazardous Waste Label container->label store Step 4: Store in designated Satellite Accumulation Area label->store contact_ehs Step 5: Container Full? Request EHS Pickup store->contact_ehs end EHS Collects for Final Disposal (Incineration) contact_ehs->end caption Disposal Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.